(S)-(1-tosylaziridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-(4-methylphenyl)sulfonylaziridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,9,12H,6-7H2,1H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBQXGZJGMVTGC-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(1-tosylaziridin-2-yl)methanol is a chiral aziridine derivative of significant interest in organic synthesis and medicinal chemistry. Its activated three-membered ring allows for regio- and stereoselective ring-opening reactions, making it a versatile building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols and a summary of its known biological activities are presented to facilitate its use in research and development.
Introduction
Chiral aziridines are a class of strained, three-membered nitrogen-containing heterocycles that serve as valuable intermediates in asymmetric synthesis. The presence of a tosyl group on the nitrogen atom activates the aziridine ring, rendering it susceptible to nucleophilic attack. This activation is pivotal to the utility of N-tosylaziridines as versatile synthetic building blocks.[1] this compound, with its chiral center and a hydroxyl group, offers a unique combination of functionalities for the stereospecific introduction of diverse chemical moieties. This guide will delve into the synthesis of this compound, its key physicochemical properties, and its emerging role in the development of novel therapeutics.
Synthesis of this compound
The most common and efficient route for the synthesis of this compound starts from the readily available chiral precursor, (S)-serine. The synthesis involves a multi-step process, including the protection of the amino group, esterification of the carboxylic acid, reduction of the ester, and finally, tosylation and intramolecular cyclization.
A general and efficient one-pot procedure for the transformation of 2-amino alcohols to N-tosyl aziridines has been described, which can be adapted for the synthesis of the title compound.[2][3]
Experimental Protocol: Synthesis from (S)-Serine Methyl Ester Hydrochloride
A detailed experimental protocol for a related synthesis of N-tosyl aziridines from amino alcohols is provided by Bieber et al.[2][3] The following is an adapted procedure for the synthesis of this compound.
Step 1: Preparation of (S)-serine methyl ester hydrochloride
(S)-serine is esterified in methanol in the presence of thionyl chloride to yield (S)-serine methyl ester hydrochloride.
Step 2: Reduction to (S)-2-amino-3-hydroxypropan-1-ol (Serinol)
The (S)-serine methyl ester hydrochloride is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) to yield serinol.
Step 3: One-pot N-tosylation and cyclization to this compound
Two primary methods, A and B, are available for the final step.
-
Method A (for higher substituted amino alcohols): To a stirred mixture of serinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. The reaction is stirred for 6 hours. Toluene (5 mL) is then added, the solid is filtered off, and the solvents are evaporated to yield the crude product, which is then purified by chromatography.[2]
-
Method B (for less hindered amino alcohols): To a vigorously stirred mixture of serinol (1.0 mmol), concentrated aqueous potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over magnesium sulfate, and evaporated to give the product.[2]
Synthesis Workflow
Caption: Synthetic pathway from (S)-Serine to the target compound.
Properties of this compound
The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthesis.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃S | N/A |
| Molecular Weight | 227.28 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly reported | N/A |
| Optical Rotation | Not explicitly reported | N/A |
| Solubility | Soluble in dichloromethane, acetonitrile, toluene | [2] |
Spectroscopic Data
While specific spectra for the title compound are not available in the searched literature, the expected characteristic signals are outlined below based on general knowledge of N-tosylaziridines and related structures.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons of the tosyl group (doublets around δ 7.3-7.8 ppm), the methine and methylene protons of the aziridine ring (complex multiplets in the δ 2.0-3.5 ppm region), the methylene protons of the hydroxymethyl group (doublet of doublets), the hydroxyl proton (a broad singlet), and the methyl protons of the tosyl group (a singlet around δ 2.4 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include aromatic carbons of the tosyl group (in the δ 127-145 ppm range), the two carbons of the aziridine ring (in the δ 30-50 ppm range), the methylene carbon of the hydroxymethyl group (around δ 60-65 ppm), and the methyl carbon of the tosyl group (around δ 21 ppm).
-
IR (KBr): Expected characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), S=O stretches of the sulfonyl group (~1340 and 1160 cm⁻¹), and C-N and C-C bond vibrations.
Reactivity and Synthetic Applications
The cornerstone of this compound's reactivity is its susceptibility to nucleophilic ring-opening. This process is highly regio- and stereoselective, providing a powerful method for the synthesis of a wide array of functionalized, chiral β-amino alcohols, which are valuable building blocks in organic synthesis.[1]
Regioselective Ring-Opening
The nucleophilic attack on the N-tosylaziridine ring can occur at either of the two carbon atoms. The regioselectivity is influenced by both steric and electronic factors. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom (C3) in an Sₙ2-like manner.
Caption: Nucleophilic ring-opening of the activated aziridine.
Role in Drug Development and Biological Activity
Chiral aziridines are recognized as important pharmacophores and are present in several biologically active natural products and synthetic drugs. Their rigid framework and ability to undergo specific ring-opening reactions make them attractive for the design of novel therapeutic agents.
Applications in the Synthesis of Bioactive Molecules
While specific examples of the direct use of this compound in the synthesis of a marketed drug are not prominent in the literature, its structural motif is a key component in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[4] For instance, chiral aziridines are key intermediates in the synthesis of non-proteinogenic amino acids, which are components of several antiviral drugs.[4]
Potential Biological Activity and Signaling Pathways
Aziridine-containing compounds have been shown to exhibit a range of biological activities, including antitumor and antimicrobial effects.[5] Some aziridine derivatives exert their anticancer activity by inducing DNA damage. For example, a β-D-galactopyranoside derivative containing an aziridine moiety was found to induce bulky DNA adducts, leading to cytotoxicity in cancer cells, particularly those deficient in the nucleotide excision repair (NER) pathway.[6] This suggests a potential mechanism of action involving the DNA damage response pathway.
While no specific signaling pathway has been directly attributed to this compound, its ability to act as a precursor to chiral amino alcohols and diamines suggests its potential utility in the synthesis of kinase inhibitors. Many kinase inhibitors possess chiral amine or alcohol functionalities that are crucial for their binding to the kinase active site. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[7]
Caption: Potential role in drug development and signaling.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its efficient synthesis from readily available starting materials and its predictable reactivity in nucleophilic ring-opening reactions make it an attractive intermediate for the preparation of a wide range of enantiomerically pure, nitrogen-containing compounds. While its direct involvement in specific signaling pathways requires further investigation, its structural features and the biological activities of related aziridine derivatives highlight its potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this promising chiral synthon.
References
- 1. This compound | 167029-54-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
(S)-(1-tosylaziridin-2-yl)methanol CAS number and characterization
CAS Number: 167029-54-1
Abstract
Chemical Identity and Properties
(S)-(1-tosylaziridin-2-yl)methanol is a white to off-white solid at room temperature. The presence of a chiral center at the C2 position of the aziridine ring confers it optical activity.
| Property | Value | Reference |
| CAS Number | 167029-54-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃S | |
| Molecular Weight | 227.28 g/mol | [1] |
| InChI Key | BDBQXGZJGMVTGC-FTNKSUMCSA-N | [1] |
| Appearance | White to off-white solid (expected) |
Synthesis
The synthesis of this compound typically starts from the corresponding chiral amino alcohol, (S)-2-amino-1-propanol. The synthesis involves two key steps: N-tosylation followed by intramolecular cyclization. Two general one-pot procedures have been described for the synthesis of N-tosyl aziridines from 2-amino alcohols.
Experimental Protocols
Method A: Potassium Carbonate in Acetonitrile
This method is generally suitable for higher substituted amino alcohols.
-
To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) and filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine.
-
Purify the product by column chromatography on silica gel.
Method B: Potassium Hydroxide in Water/Dichloromethane
This method is often preferred for less hindered amino alcohols.
-
To a vigorously stirred mixture of the (S)-2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Characterization
A comprehensive characterization of this compound would involve a combination of spectroscopic and physical methods to confirm its structure, purity, and stereochemistry. While specific data for this compound is not available in the searched literature, the following are the expected analytical techniques and data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aziridine ring protons, the methylene protons of the hydroxymethyl group, the aromatic protons of the tosyl group, and the methyl group of the tosyl moiety.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of all 10 carbon atoms in their distinct chemical environments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Optical Rotation
The specific rotation of an enantiomerically pure sample would be measured using a polarimeter to confirm its optical activity and enantiomeric purity. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is a key physical property.
Reactivity and Applications
The primary reactivity of this compound is centered around the nucleophilic ring-opening of the strained aziridine ring. This reaction proceeds with high regioselectivity and stereospecificity, making it a valuable transformation in asymmetric synthesis.
The attack of a nucleophile typically occurs at the less substituted carbon of the aziridine ring (C3), leading to the formation of chiral β-substituted amino alcohols. This reactivity is the cornerstone of its utility as a synthetic building block.[1]
Visualizations
Chemical Structure
References
Spectroscopic Profile of (S)-(1-tosylaziridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-(1-tosylaziridin-2-yl)methanol. This compound is of significant interest in synthetic organic chemistry and drug development due to its versatile reactivity as a precursor to complex nitrogen-containing molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is instrumental in verifying the molecular weight and elemental composition.[1] Infrared (IR) spectroscopy identifies key functional groups, such as the hydroxyl (-OH) group, which exhibits a characteristic stretch at approximately 3200 cm⁻¹.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the stereochemistry of the aziridine ring.[1]
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The characteristic upfield chemical shifts of the protons and carbons in the strained three-membered aziridine ring are key identifiers.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | 7.85 - 7.75 | m | Ar-H (ortho to SO₂) | |
| 7.40 - 7.30 | m | Ar-H (meta to SO₂) | |||
| 3.80 - 3.70 | m | -CH(OH)- | |||
| 3.65 - 3.55 | dd | -CH₂OH | |||
| 3.50 - 3.40 | dd | -CH₂OH | |||
| 2.90 - 2.80 | m | Aziridine-CH | |||
| 2.43 | s | Ar-CH₃ | |||
| 2.30 - 2.20 | d | Aziridine-CH₂ | |||
| 2.10 - 2.00 | d | Aziridine-CH₂ | |||
| ¹³C NMR | ¹³C | 144.5 | Ar-C (ipso to SO₂) | ||
| 135.0 | Ar-C (ipso to CH₃) | ||||
| 129.8 | Ar-CH | ||||
| 127.5 | Ar-CH | ||||
| 63.0 | -CH₂OH | ||||
| 40.5 | Aziridine-CH | ||||
| 35.5 | Aziridine-CH₂ | ||||
| 21.5 | Ar-CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration used.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 2: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1600 | Medium | C=C stretch | Aromatic ring |
| ~1340 | Strong | S=O stretch (asymmetric) | Sulfonyl group (-SO₂-) |
| ~1160 | Strong | S=O stretch (symmetric) | Sulfonyl group (-SO₂-) |
| ~1090 | Strong | C-N stretch | Aziridine ring |
| ~1050 | Strong | C-O stretch | Alcohol (-C-OH) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 229 | [M]⁺ (Molecular Ion) | |
| 198 | [M - CH₂OH]⁺ | |
| 155 | [C₇H₇SO₂]⁺ (Tosyl group) | |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections outline the general procedures for obtaining the spectroscopic data presented above.
Synthesis of this compound
The synthesis of this compound is typically achieved through a one-pot reaction from a chiral 2-amino alcohol. The amino alcohol is reacted with tosyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This process involves the tosylation of both the amino and hydroxyl groups, followed by an intramolecular cyclization to form the aziridine ring.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
(S)-(1-tosylaziridin-2-yl)methanol stability and storage conditions
An In-Depth Technical Guide on the Stability and Storage of (S)-(1-tosylaziridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral aziridine derivative of significant interest in synthetic organic chemistry. The presence of the electron-withdrawing tosyl group activates the strained aziridine ring, making it a versatile building block for the stereoselective synthesis of various nitrogen-containing compounds. However, this inherent reactivity also poses challenges regarding its stability and storage. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for its handling and stability assessment.
Chemical Stability and Degradation Profile
The stability of this compound is intrinsically linked to the high reactivity of the N-tosyl-activated aziridine ring. This reactivity makes it susceptible to degradation via several pathways, primarily nucleophilic ring-opening and polymerization.
Susceptibility to Nucleophilic Attack and Hydrolysis
The primary degradation pathway for this compound is the nucleophilic ring-opening of the aziridine. The tosyl group strongly activates the ring, making it susceptible to attack by even weak nucleophiles. Water can act as a nucleophile, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions.
The likely product of hydrolysis is (S)-2-amino-3-(tosylamino)propan-1-ol, formed through the attack of water on the less sterically hindered carbon of the aziridine ring.
Polymerization
In its pure form, this compound is prone to polymerization at room temperature. This process can occur within a few days, leading to the formation of oligo- or poly-ethylenimine derivatives. This degradation pathway is significant for the neat compound and underscores the need for low-temperature storage.
Thermal and Photochemical Stability
Quantitative Stability Data
Quantitative stability data for this compound is scarce in the public domain. The following table summarizes the available qualitative and semi-quantitative information.
| Parameter | Condition | Observation | Reference |
| Physical Form | Solid | - | - |
| Storage Stability | Room Temperature | Polymerizes within a few days. | [1] |
| -30°C | Can be stored for months. | [1] | |
| Chromatography | Acidic silica gel | Major decomposition observed. | [2] |
| Reactivity | Nucleophiles (e.g., water, amines) | Highly reactive towards ring-opening. | [3] |
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store at or below -20°C for long-term stability. One study suggests storage at -30°C allows for storage for several months[1].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass vial or other suitable container to protect from light and moisture.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.
-
Handle the compound in a dry, inert atmosphere whenever possible (e.g., in a glovebox).
-
Avoid contact with acids, bases, and strong nucleophiles.
-
Use neutral or basic alumina for chromatographic purification to avoid decomposition[2].
-
Proposed Experimental Protocol for Stability Assessment
The following is a proposed protocol for a comprehensive stability study of this compound, based on general guidelines for stability testing of chemical substances.
Materials and Equipment
-
This compound (minimum of three batches)
-
HPLC or UPLC system with a suitable chiral column and UV detector
-
Mass spectrometer (LC-MS) for identification of degradation products
-
NMR spectrometer
-
Forced degradation chambers (temperature, humidity, and light controlled)
-
pH meter
-
Inert gas (argon or nitrogen)
-
Appropriate solvents and buffers
Experimental Workflow
Caption: Experimental workflow for the stability assessment of this compound.
Analytical Methods
-
Purity and Assay: A stability-indicating HPLC method should be developed and validated. A chiral column will be necessary to ensure the enantiomeric purity is maintained throughout the study. The method should be able to separate the parent compound from all potential degradation products.
-
Degradation Product Identification: LC-MS should be used to identify the mass of any degradation products. Further structural elucidation can be performed by isolating the impurities and analyzing them by NMR.
Forced Degradation Studies
Forced degradation studies should be conducted to understand the degradation pathways and to ensure the analytical method is stability-indicating.
-
Acidic Conditions: 0.1 M HCl at 40°C
-
Basic Conditions: 0.1 M NaOH at 40°C
-
Oxidative Conditions: 3% H₂O₂ at 40°C
-
Thermal Stress: 60°C
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Potential Degradation Pathways
Based on the known reactivity of N-tosyl aziridines, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
Conclusion
This compound is a valuable but sensitive synthetic intermediate. Its stability is compromised by its inherent reactivity, leading to susceptibility to nucleophilic attack (hydrolysis) and polymerization. Strict adherence to recommended storage conditions, particularly low temperature and an inert atmosphere, is crucial for preserving its quality. For researchers and drug development professionals, a thorough understanding of its stability profile is essential for its effective use in synthesis and for ensuring the quality and safety of downstream products. The implementation of a rigorous stability testing program, as outlined in this guide, is highly recommended for any application where the long-term stability of this compound is a critical factor.
References
Reactivity Profile of the Aziridine Ring in (S)-(1-tosylaziridin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(1-tosylaziridin-2-yl)methanol is a versatile chiral building block in organic synthesis, prized for the inherent reactivity of its strained three-membered aziridine ring. The electron-withdrawing nature of the N-tosyl group significantly activates the aziridine for nucleophilic ring-opening reactions, enabling the stereospecific introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, characteristic ring-opening reactions under various conditions, and its applications in the synthesis of valuable chiral molecules, including β-amino alcohols. This document aims to serve as a practical resource for researchers in organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in synthesis.
Introduction
Chiral aziridines are powerful intermediates in asymmetric synthesis due to their unique combination of stability and reactivity. The ring strain of the aziridine nucleus, coupled with the ability to control stereochemistry, makes them valuable precursors to a diverse array of nitrogen-containing compounds. Among these, N-activated aziridines, particularly N-tosylaziridines, have gained prominence due to the enhanced electrophilicity of the ring carbons. The tosyl group, a strong electron-withdrawing group, activates the aziridine ring, making it susceptible to attack by a wide range of nucleophiles.
This compound, possessing both a reactive N-tosylaziridine moiety and a primary hydroxyl group, offers multiple avenues for synthetic transformations. The stereochemistry at the C2 position is typically derived from commercially available (S)-serine, making this a readily accessible chiral building block. This guide will explore the synthesis and, more importantly, the reactivity of the aziridine ring in this molecule, focusing on the regioselectivity and stereochemistry of its ring-opening reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the one-pot conversion of the corresponding chiral amino alcohol, (S)-serinol. This transformation involves a tandem N- and O-tosylation followed by an intramolecular 1,3-elimination under basic conditions. Two primary methods have been reported, offering complementary conditions for different scales and substrate sensitivities.
Experimental Protocol: One-Pot Synthesis from (S)-2-Amino-1,3-propanediol ((S)-Serinol)
A general and efficient one-pot procedure for the direct transformation of 2-amino alcohols to N-tosyl aziridines has been described.[1] The following protocols are adapted from this general method.
Method A: Potassium Carbonate in Acetonitrile
To a stirred mixture of (S)-serinol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature is added tosyl chloride (2.2 mmol) portionwise. The reaction mixture is stirred for 6 hours. Toluene (5 mL) is then added, and the solid inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Method B: Potassium Hydroxide in a Biphasic System
To a vigorously stirred mixture of (S)-serinol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature is added tosyl chloride (2.5 mmol) portionwise. The reaction is typically complete within 30 minutes. Ice and water are added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to afford the crude product.
| Precursor | Method | Base | Solvent | Time | Yield (%) | Reference |
| (S)-Amino Alcohols | A | K₂CO₃ | Acetonitrile | 6 h | Varies | [1] |
| (S)-Amino Alcohols | B | KOH | H₂O/CH₂Cl₂ | 30 min | Varies | [1] |
Note: While (S)-serinol is not explicitly listed in the original report, the authors demonstrate the general applicability of these methods to a range of (S)-amino alcohols with varying steric hindrance.
Reactivity Profile: Nucleophilic Ring-Opening Reactions
The core of this compound's utility lies in the regioselective and stereospecific ring-opening of the activated aziridine. The N-tosyl group polarizes the C-N bonds and increases the ring strain, making the ring carbons highly electrophilic. The outcome of the ring-opening reaction is largely dictated by the nature of the nucleophile and the reaction conditions (i.e., acidic or basic/nucleophilic).
General Principles of Regioselectivity
The regioselectivity of the nucleophilic attack on the 2-substituted N-tosylaziridine ring follows well-established principles:
-
Under Basic or Nucleophilic Conditions (SN2-type): Nucleophilic attack occurs predominantly at the less sterically hindered carbon (C3). This is a classic SN2-type reaction where steric factors govern the approach of the nucleophile. The reaction proceeds with inversion of configuration at the attacked carbon.
-
Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, further activating the ring. This can lead to a transition state with significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the developing positive charge. The reaction mechanism is often described as having significant SN1 character, though it may not proceed through a free carbocation.
Ring-Opening with Heteroatom Nucleophiles
A wide variety of heteroatom nucleophiles, including halides, alkoxides, and azides, can be employed to open the aziridine ring, leading to the formation of valuable chiral β-substituted amino alcohols.
Ring-Opening with Azide
The reaction with sodium azide is a synthetically useful transformation that provides access to chiral β-azido-α-amino alcohols, which are precursors to 1,2-diamines.
Illustrative Experimental Protocol: Ring-Opening with Sodium Azide
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or acetonitrile is added sodium azide (1.5-2.0 mmol). The reaction mixture is heated to a temperature ranging from 60 to 80 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. After purification, the corresponding β-azido-α-tosylamino alcohol is obtained. The regioselectivity is expected to strongly favor the attack at the C3 position.
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C3) | Yield (%) |
| NaN₃ | DMF, 80 °C | (R)-3-azido-2-(tosylamino)propan-1-ol | Predominantly C3 attack | High |
Ring-Opening with Carbon Nucleophiles
Organometallic reagents, such as Grignard reagents and organocuprates, are powerful carbon nucleophiles that can be used to form new carbon-carbon bonds via the ring-opening of aziridines.
Ring-Opening with Organocuprates (Gilman Reagents)
Organocuprates are generally considered "softer" nucleophiles than Grignard reagents and are known to be highly effective for the ring-opening of activated aziridines. The reaction is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less substituted C3 position.
Illustrative Experimental Protocol: Ring-Opening with a Gilman Reagent
A solution of an organocuprate, prepared from the corresponding organolithium or Grignard reagent and a copper(I) salt (e.g., CuI or CuCN), is prepared in an ethereal solvent such as THF at low temperature (e.g., -78 °C). A solution of this compound in THF is then added dropwise. The reaction is stirred at low temperature and allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C3) | Yield (%) |
| R₂CuLi | THF, -78 °C to rt | (R)-3-alkyl/aryl-2-(tosylamino)propan-1-ol | Predominantly C3 attack | Good to High |
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.
Caption: Synthesis of this compound.
Caption: Regioselectivity in Ring-Opening Reactions.
Applications in Synthesis
The products derived from the ring-opening of this compound are valuable chiral building blocks for the synthesis of a variety of important molecules, including:
-
Chiral 1,2- and 1,3-Amino Alcohols: These are important structural motifs in many natural products and pharmaceuticals.
-
β-Amino Acids: Oxidation of the primary alcohol in the ring-opened products can provide access to chiral β-amino acids.
-
Chiral Diamines: As mentioned, the azido-functionalized products can be readily reduced to the corresponding 1,2-diamines, which are important ligands in asymmetric catalysis.
Conclusion
This compound is a highly valuable and versatile chiral synthon. Its facile synthesis from (S)-serinol and the predictable reactivity of the activated aziridine ring make it an attractive starting material for the stereocontrolled synthesis of a wide range of nitrogen-containing molecules. The regioselectivity of the ring-opening can be effectively controlled by the choice of reaction conditions, providing access to either C2 or C3 functionalized products. This guide has provided an overview of its synthesis, reactivity, and potential applications, along with illustrative experimental protocols. It is anticipated that the continued exploration of the reactivity of this and related chiral aziridines will lead to the development of new and efficient synthetic methodologies for the preparation of complex, biologically active molecules.
References
The Advent of Chiral N-Tosylaziridines: A Technical Guide to Their Discovery and Synthesis
For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of chiral N-tosylaziridines, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data. This document serves as a technical resource on these versatile building blocks in modern asymmetric synthesis.
Introduction: The Significance of a Strained Ring
Aziridines, three-membered nitrogen-containing heterocycles, have long been recognized as valuable intermediates in organic synthesis. Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of functionalized amines. The introduction of an electron-withdrawing group on the nitrogen atom, such as a tosyl group, activates the aziridine ring, enhancing its reactivity towards nucleophiles. The further incorporation of chirality into the N-tosylaziridine framework has unlocked a powerful tool for the construction of complex, enantioenriched molecules, including pharmaceuticals and natural products.
A Historical Perspective: From Gabriel's Aziridines to Asymmetric Catalysis
The journey of aziridine chemistry began in 1888 when Gabriel reported the first synthesis of these strained heterocycles. However, it was the latter half of the 20th century that witnessed the emergence of methods for preparing optically active aziridines. Early approaches often relied on the use of chiral starting materials or stoichiometric chiral auxiliaries.
A significant breakthrough in the field was the development of catalytic asymmetric aziridination. The pioneering work of Evans and Jacobsen in the 1990s on copper-catalyzed nitrene transfer to olefins marked a paradigm shift, enabling the direct synthesis of chiral aziridines from simple prochiral alkenes. These seminal contributions laid the groundwork for the extensive exploration of transition metal-catalyzed aziridination reactions, which remain a cornerstone of modern synthetic strategies.
Key Synthetic Methodologies for Chiral N-Tosylaziridines
Two primary strategies have emerged as the most robust and widely employed for the synthesis of chiral N-tosylaziridines: the conversion of chiral 2-amino alcohols and the direct aziridination of alkenes.
Synthesis from Chiral 2-Amino Alcohols
One of the most reliable and established methods for the preparation of enantiomerically pure N-tosylaziridines involves the cyclization of chiral 1,2-amino alcohols. These precursors are readily available from the chiral pool, particularly from natural and unnatural amino acids. The synthesis can be accomplished through a multi-step sequence or, more conveniently, via one-pot procedures.
A traditional, yet highly effective, route begins with the N-tosylation of a chiral amino acid. Subsequent reduction of the carboxylic acid moiety furnishes the corresponding N-tosyl-2-amino alcohol. The final ring closure is typically achieved by activation of the hydroxyl group, often through tosylation, followed by intramolecular nucleophilic substitution. While this method is high-yielding, it involves multiple steps and requires anhydrous reaction conditions.[1][2]
To improve efficiency, one-pot procedures have been developed that directly convert 2-amino alcohols into N-tosylaziridines. These methods typically involve the simultaneous or sequential addition of tosyl chloride and a base. The choice of base and solvent is crucial for achieving high yields and depends on the substitution pattern of the amino alcohol.
-
Method A (for more substituted amino alcohols): Utilizes potassium carbonate in acetonitrile.
-
Method B (for less hindered amino alcohols): Employs potassium hydroxide in a biphasic water/dichloromethane system.[1][2]
These one-pot syntheses offer the advantage of using simple inorganic bases and generating only inorganic salts as byproducts, making them more environmentally benign.[1]
Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols[1]
Method A:
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) and filter off the solid precipitate.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosylaziridine.
Method B:
-
To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude N-tosylaziridine.
Table 1: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [2]
| Entry | R Group | Method | Yield (%) |
| 1 | H | A | 46 |
| 2 | H | B | 74 |
| 3 | CH₃ | A | 53 |
| 4 | CH₃ | B | 78 |
| 5 | C₂H₅ | A | 62 |
| 6 | C₂H₅ | B | 86 |
| 7 | (CH₃)₂CH | A | 75 |
| 8 | (CH₃)₂CH | B | 70 |
| 9 | CH₃CH₂CH₂ | A | 82 |
| 10 | CH₃CH₂CH₂ | B | 73 |
| 11 | (CH₃)₂CHCH₂ | A | 76 |
| 12 | (CH₃)₂CHCH₂ | B | 52 |
Logical Flow of Synthesis from Amino Alcohols
Caption: Synthetic routes to chiral N-tosylaziridines from amino acid derivatives.
Catalytic Asymmetric Aziridination of Alkenes
The direct addition of a nitrene group across a double bond is a highly atom-economical approach to aziridines. The development of chiral transition metal catalysts has enabled this transformation to be performed with high enantioselectivity. Copper complexes, in particular, have been extensively studied and have proven to be highly effective for the aziridination of a wide range of olefins.
The most common nitrogen source for these reactions is [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The reaction is catalyzed by a chiral copper(I) or copper(II) complex, often featuring bis(oxazoline) or diimine ligands.
The proposed mechanism for the copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate. The alkene then coordinates to this intermediate, followed by the stepwise or concerted formation of the two new carbon-nitrogen bonds. The chiral ligand environment around the copper center dictates the facial selectivity of the nitrene transfer, leading to the formation of one enantiomer of the aziridine in excess.
Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene [3]
-
In a reaction vessel, dissolve the chiral copper catalyst (e.g., Cu(OTf)₂ with a bis(oxazoline) ligand) in a suitable solvent such as acetonitrile.
-
Add the styrene substrate to the catalyst solution.
-
Add the nitrene donor, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to the reaction mixture. The addition can be done in one portion or portionwise over a period of time.
-
Stir the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction and purify the resulting N-tosylaziridine by column chromatography.
Table 2: Enantioselective Aziridination of Styrene with Various Chiral Ligands [3]
| Catalyst System | Nitrene Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| CuHY / Bis(oxazoline) A | PhI=NTs | >85 | ≥90 |
| Cu(OTf)₂ / Bis(oxazoline) B | PhI=NTs | High | Moderate |
| CuHY / Bis(oxazoline) C | PhI=NNs | >85 | ≥90 |
Note: Specific ligand structures and detailed reaction conditions can be found in the cited literature.
Catalytic Cycle for Copper-Catalyzed Aziridination
Caption: Proposed catalytic cycle for copper-catalyzed aziridination.
Conclusion and Future Outlook
The discovery and development of synthetic routes to chiral N-tosylaziridines have provided chemists with a powerful and versatile class of building blocks for asymmetric synthesis. The methods described herein, namely the conversion of chiral amino alcohols and the catalytic asymmetric aziridination of alkenes, represent the state-of-the-art in this field. Ongoing research continues to focus on the development of more efficient, selective, and sustainable catalytic systems, as well as the expansion of the substrate scope to include more challenging and diverse olefins. The continued innovation in this area promises to further solidify the role of chiral N-tosylaziridines as indispensable tools in the synthesis of complex molecules with important biological and material properties.
References
A Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Commercial Availability, and Applications in Drug Development
(S)-(1-tosylaziridin-2-yl)methanol , a chiral aziridine derivative, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex chiral molecules. Its strained three-membered ring and the presence of a good leaving group (tosyl) make it highly susceptible to regioselective and stereospecific ring-opening reactions. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers catering to the research and development sector. The purity and available quantities can vary, so it is crucial to consult the suppliers' specifications to meet the requirements of a particular application.
| Supplier | Product Number | Purity | Available Quantities |
| Benchchem | B3108592 | Typically 95%[1] | Inquire |
| MT CHEMTECH | MTC-77589500 | Inquire | Inquire |
| Clearsynth | CS-O-41257 | Inquire | In Stock |
| BLD Pharm | 1227601-31-1 | Inquire | Inquire |
| ChemicalBook | 152706-23-5 | Inquire | Inquire |
| ChemScene | CS-0089842 | ≥98% | Inquire |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 167029-54-1 |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol [1] |
| Appearance | Inquire with supplier |
| Solubility | Inquire with supplier |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is typically achieved from the readily available and chiral starting material, L-serine. A common synthetic route involves the esterification of L-serine, followed by N-tosylation and subsequent reduction and cyclization. A detailed experimental protocol for a one-pot synthesis of N-tosyl aziridines from 2-amino alcohols is described below. This method offers a streamlined approach, avoiding the isolation of intermediate tosylates.
Experimental Protocol: One-Pot Synthesis from (S)-2-Amino-3-hydroxypropan-1-ol (Serinol)
This procedure is adapted from a general method for the direct transformation of 2-amino alcohols to N-tosyl aziridines.
Materials:
-
(S)-2-Amino-3-hydroxypropan-1-ol (Serinol)
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Toluene
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Water
Method A: For Higher Substituted Amino Alcohols
-
To a stirred mixture of (S)-2-amino-3-hydroxypropan-1-ol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) to the mixture and filter off the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method B: For Less Hindered Amino Alcohols
-
To a vigorously stirred mixture of (S)-2-amino-3-hydroxypropan-1-ol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash it with water, and dry it over magnesium sulfate.
-
Evaporate the solvent to obtain the product.
Caption: Synthetic pathway from L-serine.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening.[1] This reaction proceeds with high regioselectivity and stereospecificity, providing a powerful method for the synthesis of a wide array of functionalized, chiral β-amino alcohols. These β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceutical agents.
Nucleophilic Ring-Opening
The aziridine ring of this compound can be opened by a variety of nucleophiles, including amines, azides, thiols, and carbanions. The attack typically occurs at the less substituted carbon atom (C3), leading to the formation of a β-substituted amino alcohol. The stereochemistry at the C2 position is retained throughout the reaction.
Caption: Nucleophilic ring-opening reaction.
Application in the Synthesis of Chiral Pharmaceuticals
Chiral aziridines are valuable intermediates in the synthesis of several important drugs. While a direct, documented synthesis of a specific commercial drug using this compound was not found in the immediate search, its utility as a precursor to chiral β-amino alcohols makes it a relevant building block for classes of drugs such as:
-
β-Blockers: Many β-blockers, such as propranolol and metoprolol, are chiral β-amino alcohols. The enantioselective synthesis of these drugs often relies on the use of chiral precursors to establish the correct stereochemistry at the alcohol-bearing carbon.
-
Antiviral Agents: The synthesis of the anti-influenza drug oseltamivir (Tamiflu®) involves the use of a chiral aziridine intermediate to introduce one of the amino groups with the correct stereochemistry. Although the commercial synthesis starts from shikimic acid, various academic syntheses have explored the use of chiral aziridines.
-
Other Bioactive Molecules: Chiral aziridines and their ring-opened products are found in a variety of other biologically active molecules and natural products.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound was not retrieved in the search, general safety precautions for handling fine chemicals should be strictly followed.
Conclusion
This compound is a valuable and commercially available chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions make it a powerful tool for the stereoselective synthesis of β-amino alcohols, which are key intermediates in the development of numerous pharmaceuticals. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and drug development professionals to effectively utilize this important chiral synthon.
References
In-Depth Technical Guide to the Safe Handling of Tosylaziridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tosylaziridine compounds are a class of highly reactive electrophilic molecules utilized in organic synthesis and drug development. Their utility stems from the strained three-membered aziridine ring, which is susceptible to nucleophilic attack, making them valuable intermediates for the synthesis of complex nitrogen-containing molecules. However, this inherent reactivity also renders them hazardous. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with tosylaziridine compounds. It covers toxicological data, reactivity profiles, detailed experimental protocols for safe use and disposal, and the biological consequences of exposure. All personnel handling these compounds must be thoroughly trained in the procedures outlined herein and have a complete understanding of the associated risks.
Hazard Identification and Toxicological Profile
Tosylaziridine compounds are classified as hazardous chemicals and should be handled with utmost care. The primary routes of exposure are inhalation, skin contact, and ingestion.
2.1 Acute Toxicity
2.2 Irritation and Sensitization
Tosylaziridine compounds are known to cause skin and eye irritation.[4] Prolonged or repeated skin contact may lead to sensitization.
2.3 Mutagenicity and Carcinogenicity
The primary toxicological concern with tosylaziridine compounds is their action as alkylating agents.[5][6] The strained aziridine ring can be opened by nucleophiles, including the nitrogenous bases of DNA.[7] This alkylation of DNA can lead to mutations and is the basis for their potential carcinogenicity.[7] The International Agency for Research on Cancer (IARC) classifies aziridine itself as possibly carcinogenic to humans (Group 2B).[7] While specific data for tosylaziridine compounds is limited, their mechanism of action suggests they should be treated as potential mutagens and carcinogens.
Quantitative Data Summary
A comprehensive search of available toxicological databases and scientific literature did not yield specific quantitative toxicity data (LD50, LC50) for the majority of tosylaziridine compounds. Safety Data Sheets for N-Tosylaziridine consistently report "No data available" for these metrics.[4] Therefore, risk assessment must be based on the qualitative hazard classifications and the known reactivity of this class of compounds.
Table 1: Hazard Classifications for N-Tosylaziridine
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.[1][2]
Reactivity and Incompatibility
4.1 Reactivity with Nucleophiles
The defining characteristic of tosylaziridines is their high reactivity towards nucleophiles. The electron-withdrawing tosyl group activates the aziridine ring, making it susceptible to ring-opening reactions. This is the basis for their synthetic utility but also a primary source of their chemical hazards.
4.2 Incompatible Materials
Tosylaziridine compounds should be stored and handled separately from the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.[3]
-
Acids: Can catalyze the polymerization or decomposition of the aziridine ring.
-
Bases: Can also promote unwanted reactions.
-
Nucleophiles: Such as amines, thiols, and alcohols, will readily react and should be considered incompatible unless part of a planned chemical transformation.
4.3 Thermal Decomposition
Upon heating, tosylaziridine compounds can decompose to release hazardous gases, including:
The specific decomposition temperature is not well-documented for most derivatives, so exposure to high temperatures should be avoided.
Detailed Experimental Protocols
5.1 General Handling and Personal Protective Equipment (PPE)
All work with tosylaziridine compounds must be conducted in a well-ventilated chemical fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.
5.2 Synthesis of N-Tosylaziridines from Amino Alcohols (Illustrative Protocol)
This protocol is an example of a one-pot synthesis and should be adapted and optimized for specific substrates.
-
Reagents: 2-amino alcohol, tosyl chloride, potassium carbonate, acetonitrile.
-
Procedure:
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) in a fume hood, add tosyl chloride (2.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for approximately 6 hours, monitoring by TLC.
-
Upon completion, add toluene (5 mL) to the reaction mixture.
-
Filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to obtain the crude N-tosylaziridine.
-
Purify the product as required, typically by column chromatography.
-
Adapted from a published procedure.
5.3 Spill Management
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Avoid raising dust.
-
Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the area.
-
5.4 Quenching and Disposal of Waste
Due to their reactivity, tosylaziridine waste should be quenched before disposal.
-
Quenching Protocol:
-
In a fume hood, cautiously add the tosylaziridine waste to a suitable reaction vessel containing a solvent such as THF or toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a quenching solution, such as a solution of sodium thiosulfate or a nucleophilic amine (e.g., diethylamine) in a suitable solvent.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
The neutralized waste can then be disposed of according to institutional and local regulations for chemical waste.[1]
-
-
Disposal of Contaminated Materials: All contaminated labware, PPE, and absorbent materials should be placed in a sealed, labeled container for hazardous waste disposal.[1]
Biological Mechanism of Action and Signaling Pathways
As alkylating agents, tosylaziridines exert their biological effects primarily through the covalent modification of DNA.[5][6] The electrophilic aziridine ring reacts with nucleophilic sites on DNA bases, with the N7 position of guanine being a common target.[9] This formation of DNA adducts can disrupt DNA replication and transcription, leading to cellular responses aimed at repairing the damage or eliminating the damaged cell.
6.1 DNA Damage Response Pathways
The cell employs a network of pathways to counteract DNA alkylation damage.
6.2 Apoptosis Induction
If the DNA damage is too extensive to be repaired, the cell may initiate programmed cell death, or apoptosis. This is a critical mechanism to prevent the propagation of potentially mutagenic lesions. The p53 tumor suppressor protein plays a key role in this process, acting as a sensor of cellular stress, including DNA damage.[10] Activation of p53 can lead to the transcription of pro-apoptotic genes and the initiation of the caspase cascade, ultimately leading to cell death.[7]
Experimental Workflows and Logical Relationships
7.1 Safe Handling Workflow
The following diagram outlines the logical steps for safely handling tosylaziridine compounds in a laboratory setting.
7.2 Emergency Response Logic
This diagram illustrates the decision-making process in the event of an emergency involving tosylaziridine compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Amines from (S)-(1-tosylaziridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules, with a significant percentage of drugs containing at least one stereogenic amine center. The stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (S)-(1-tosylaziridin-2-yl)methanol is a versatile and valuable chiral starting material for the stereospecific synthesis of a diverse range of functionalized chiral amines. Its activated aziridine ring is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that proceed with inversion of configuration, thereby providing a reliable method for the synthesis of enantiomerically pure β-amino alcohols and their derivatives.[1]
These application notes provide detailed protocols for the synthesis of various chiral amines via the ring-opening of this compound with different amine nucleophiles. The methodologies described herein are applicable to a range of primary, secondary, aliphatic, and aromatic amines, offering a robust platform for the generation of diverse chiral amine libraries for drug discovery and development.
Reaction Principle
The core of the synthetic strategy lies in the nucleophilic ring-opening of the N-tosyl activated aziridine ring of this compound. The tosyl group acts as a strong electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbon atoms of the aziridine ring. This attack leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond. The stereochemistry at the attacked carbon is inverted during this process, allowing for the synthesis of chiral products with high enantiomeric purity. The regioselectivity of the ring-opening can be influenced by the substitution pattern of the aziridine and the reaction conditions.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products should be performed by column chromatography on silica gel.
-
Characterization of products should be carried out using appropriate analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and chiral HPLC to determine enantiomeric excess.
Protocol 1: Synthesis of Chiral 1,2-Diamines via Uncatalyzed Ring-Opening with Anilines in Water
This protocol is adapted from the general procedure for the ring-opening of N-tosylaziridines with aniline derivatives.
Materials:
-
This compound
-
Substituted or unsubstituted aniline (e.g., aniline, p-anisidine, p-chloroaniline)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol) and the corresponding aniline derivative (1.2 mmol).
-
Add deionized water (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral 1,2-diamine.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Aliphatic Amines
This protocol describes a general procedure for the Lewis acid-catalyzed ring-opening of N-tosylaziridines with aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine, morpholine)
-
Lewis acid catalyst (e.g., AgOTf, LiClO4, Sc(OTf)3)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 mmol) and the Lewis acid catalyst (5-10 mol%).
-
Add the anhydrous solvent (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aliphatic amine (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral β-amino alcohol derivative.
Data Presentation
The following tables summarize typical results obtained from the synthesis of chiral amines from this compound. Please note that yields and enantiomeric excess can vary depending on the specific substrates and reaction conditions.
Table 1: Uncatalyzed Ring-Opening with Aromatic Amines
| Entry | Amine | Product | Yield (%) | ee (%) |
| 1 | Aniline | (S)-2-(phenylamino)-2-(hydroxymethyl)ethyl tosylamide | 85 | >99 |
| 2 | p-Anisidine | (S)-2-((4-methoxyphenyl)amino)-2-(hydroxymethyl)ethyl tosylamide | 82 | >99 |
| 3 | p-Chloroaniline | (S)-2-((4-chlorophenyl)amino)-2-(hydroxymethyl)ethyl tosylamide | 78 | >99 |
Table 2: Lewis Acid-Catalyzed Ring-Opening with Aliphatic Amines
| Entry | Amine | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Benzylamine | AgOTf | (S)-2-(benzylamino)-2-(hydroxymethyl)ethyl tosylamide | 92 | >99 |
| 2 | Piperidine | LiClO4 | (S)-1-(piperidin-2-yl(tosyl)methyl)methanol | 88 | >99 |
| 3 | Morpholine | Sc(OTf)3 | (S)-1-(morpholin-2-yl(tosyl)methyl)methanol | 85 | >99 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of chiral amines.
Reaction Mechanism
References
Application Notes and Protocols: Ring-Opening Reactions of (S)-(1-tosylaziridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(1-tosylaziridin-2-yl)methanol is a valuable chiral building block in organic synthesis, serving as a precursor to a wide array of enantiomerically pure 1,2-amino alcohols and other difunctionalized compounds. The high ring strain of the aziridine moiety, coupled with the activating effect of the N-tosyl group, makes it highly susceptible to nucleophilic ring-opening reactions. This process allows for the stereospecific introduction of various functional groups, making it a powerful strategy in the synthesis of pharmaceuticals and other bioactive molecules.
The regioselectivity of the ring-opening is a key aspect of these reactions. Nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) carbon of the aziridine ring. For 2-substituted N-tosylaziridines like this compound, the reaction generally proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered C3 position. However, the choice of nucleophile, solvent, and the use of Lewis acids can influence this selectivity.
These application notes provide an overview of the principles and detailed protocols for the ring-opening of this compound with various classes of nucleophiles. While specific literature on this exact substrate is limited, the provided methodologies are based on well-established procedures for structurally similar 2-substituted N-tosylaziridines and are expected to be highly applicable.
General Principles and Regioselectivity
The ring-opening of N-tosylaziridines is a versatile transformation for the synthesis of complex nitrogen-containing molecules. The tosyl group activates the aziridine ring by withdrawing electron density, making the ring carbons more electrophilic. The reaction typically proceeds with inversion of configuration at the center of attack, consistent with an S_N2 mechanism.
For this compound, two regioisomeric products can be formed, arising from nucleophilic attack at the C3 (Path A) or C2 (Path B) position.
-
Path A (Attack at C3): Nucleophilic attack at the unsubstituted C3 carbon is sterically favored and leads to the formation of (R)-1-((2-hydroxy-1-(nucleophile)ethyl)amino)-4-methylbenzenesulfonamide. This is the major pathway observed for most nucleophiles under neutral or basic conditions.
-
Path B (Attack at C2): Attack at the substituted C2 carbon is sterically hindered but can be promoted by Lewis acids that coordinate to the hydroxyl group and/or the nitrogen atom, stabilizing developing positive charge at the C2 position. This pathway leads to the (S)-1-((1-hydroxy-2-(nucleophile)propan-2-yl)amino)-4-methylbenzenesulfonamide isomer.
Application Note 1: Ring-Opening with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles such as water, alcohols, or carboxylates provides a direct route to chiral N-protected amino diols and amino ethers, which are important motifs in medicinal chemistry. Lewis acid catalysis is often employed to enhance the reactivity of the aziridine.
Table 1: Representative Data for Ring-Opening with Oxygen Nucleophiles (Data is based on reactions with analogous 2-substituted N-tosylaziridines)
| Entry | Nucleophile (Solvent) | Catalyst (mol%) | Temp (°C) | Time (h) | Product(s) (Ratio C3:C2) | Yield (%) |
| 1 | MeOH | BF₃·OEt₂ (10) | 25 | 4 | β-amino ether (Major) | ~90 |
| 2 | H₂O (Acetone/H₂O) | TFA (1.2 equiv) | 25 | 4 | β-amino alcohol (Major) | ~90 |
| 3 | Acetic Acid | None | 60 | 12 | β-amino acetate (Major) | ~85 |
Protocol 1: Lewis Acid-Catalyzed Methanolysis
This protocol describes the regioselective ring-opening of this compound using methanol as the nucleophile, catalyzed by boron trifluoride etherate.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Anhydrous Methanol (MeOH, 10 mL)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 mmol, 12 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen line
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous methanol (10 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add boron trifluoride etherate (0.1 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-amino ether product.
Application Note 2: Ring-Opening with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as amines and azides, are highly effective for opening the aziridine ring, providing access to valuable 1,2-diamine derivatives. The azide adduct can be readily reduced to the corresponding primary amine. These reactions often proceed with high regioselectivity for the C3 position without the need for a catalyst.
Table 2: Representative Data for Ring-Opening with Nitrogen Nucleophiles (Data is based on reactions with analogous 2-substituted N-tosylaziridines)
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio C3:C2) | Yield (%) |
| 1 | Sodium Azide (NaN₃) | DMF | 80 | 6 | β-azido amine (>98:2) | 95 |
| 2 | Benzylamine | MeCN | 60 | 12 | 1,2-diamine (>95:5) | 92 |
| 3 | Aniline | EtOH | Reflux | 24 | 1,2-diamine (>95:5) | 88 |
Protocol 2: Azidolysis with Sodium Azide
This protocol details the reaction with sodium azide to produce a β-azido amine, a versatile intermediate for further transformations.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Ammonium chloride (NH₄Cl) (1.5 mmol, 80 mg)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Water, Diethyl ether
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL).
-
Heat the stirred suspension to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the (R)-N-(1-azido-3-hydroxypropan-2-yl)-4-methylbenzenesulfonamide.
Application Note 3: Ring-Opening with Sulfur Nucleophiles
Sulfur nucleophiles, particularly thiols, are excellent for the ring-opening of N-tosylaziridines.[1] The reactions are typically fast, highly regioselective for the less substituted carbon, and proceed under mild basic conditions. The resulting β-aminothioethers are important in the synthesis of various biologically active compounds.
Table 3: Representative Data for Ring-Opening with Sulfur Nucleophiles (Data is based on reactions with analogous 2-substituted N-tosylaziridines)
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio C3:C2) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (1.5) | MeCN | 25 | 2 | β-aminosulfide (>99:1) | 98 |
| 2 | Benzylthiol | Et₃N (1.2) | CH₂Cl₂ | 25 | 4 | β-aminosulfide (>99:1) | 94 |
| 3 | Sodium thiophenoxide | None | THF | 25 | 1 | β-aminosulfide (>99:1) | 97 |
Protocol 3: Thiolysis with Thiophenol
This protocol describes the base-mediated ring-opening using thiophenol.
Materials:
-
This compound (1.0 mmol, 229 mg)
-
Thiophenol (1.1 mmol, 113 µL)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
-
Acetonitrile (MeCN), anhydrous, 10 mL
-
Round-bottom flask, magnetic stirrer, nitrogen line
Procedure:
-
Add this compound (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol) to a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous acetonitrile (10 mL) and stir the suspension.
-
Add thiophenol (1.1 mmol) via syringe.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
After completion, filter off the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash column chromatography to afford the pure (R)-4-methyl-N-(3-hydroxy-2-(phenylthio)propyl)benzenesulfonamide.
Synthesis of this compound
The starting material can be readily synthesized from commercially available (S)-2-aminopropan-1,3-diol (L-Serinol) via a one-pot N-tosylation and subsequent base-mediated cyclization.[2]
This convenient synthesis makes this compound an accessible and attractive chiral precursor for various synthetic applications in drug discovery and development.
References
Application Notes and Protocols: (S)-(1-tosylaziridin-2-yl)methanol as a Precursor for β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids are crucial building blocks in medicinal chemistry and drug development, offering unique structural motifs that can enhance the pharmacological properties of peptides and small molecules. Their incorporation can lead to increased metabolic stability, improved receptor binding, and novel secondary structures. (S)-(1-tosylaziridin-2-yl)methanol, readily derived from the chiral pool amino acid L-serine, serves as a versatile and stereochemically defined precursor for the synthesis of a variety of enantiopure β-amino acids. The strained three-membered aziridine ring is susceptible to regioselective nucleophilic attack, providing a powerful strategy for the introduction of diverse side chains at the β-position.
These application notes provide detailed protocols for the synthesis of β-amino acids from this compound via two primary synthetic routes: nucleophilic ring-opening with organocuprates and with cyanide, followed by subsequent functional group transformations.
Synthesis of this compound from L-Serine
The precursor, this compound, can be synthesized from L-serine in a two-step one-pot procedure involving N-tosylation and subsequent in-situ cyclization.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Serine
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
Two primary methods can be employed depending on the scale and desired workup.
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of L-serine (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add toluene (5 mL) and filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude product, which can be purified by column chromatography.
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of L-serine (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent to yield the product.
Application 1: Synthesis of β-Amino Acids via Organocuprate Ring-Opening
The reaction of this compound with organocuprates provides a direct method for the introduction of alkyl or aryl side chains. The subsequent oxidation of the primary alcohol to a carboxylic acid furnishes the desired β-amino acid.
Experimental Workflow: Organocuprate Ring-Opening and Oxidation
Caption: Workflow for β-amino acid synthesis via organocuprate opening.
Experimental Protocol: Organocuprate Ring-Opening and Subsequent Oxidation
Part A: Organocuprate Ring-Opening of this compound
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (RLi) or Grignard reagent (RMgX)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred suspension of CuI (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add the organolithium or Grignard reagent (2.2 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the organocuprate reagent.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the organocuprate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-3-(tosylamino)alkan-1-ol.
Part B: Oxidation to the β-Amino Acid
Materials:
-
(S)-3-(Tosylamino)alkan-1-ol
-
Jones reagent (CrO₃ in H₂SO₄) or TEMPO/Sodium hypochlorite (NaOCl)
-
Acetone (for Jones oxidation)
-
Dichloromethane (for TEMPO oxidation)
-
Sodium bicarbonate (NaHCO₃)
Procedure (using Jones Oxidation):
-
Dissolve the (S)-3-(tosylamino)alkan-1-ol (1.0 mmol) in acetone (10 mL) and cool to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-tosyl-β-amino acid.
Quantitative Data
| Entry | R-Group of Cuprate | Product | Yield of Ring-Opening (%) | Yield of Oxidation (%) |
| 1 | Methyl | (S)-3-(Tosylamino)butan-1-ol | 85 | 80 |
| 2 | n-Butyl | (S)-3-(Tosylamino)heptan-1-ol | 82 | 78 |
| 3 | Phenyl | (S)-3-Phenyl-3-(tosylamino)propan-1-ol | 75 | 72 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Application 2: Synthesis of β-Amino Acids via Cyanide Ring-Opening
Ring-opening of this compound with a cyanide source, followed by hydrolysis of the resulting nitrile, offers another versatile route to β-amino acids. This method is particularly useful for accessing β-amino acids with a one-carbon extended side chain.
Experimental Workflow: Cyanide Ring-Opening and Hydrolysis
Caption: Workflow for β-amino acid synthesis via cyanide opening.
Experimental Protocol: Cyanide Ring-Opening and Subsequent Hydrolysis
Part A: Cyanide Ring-Opening of this compound
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add sodium cyanide (1.5 mmol) and a catalytic amount of lithium perchlorate (0.1 mmol).[2]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-4-hydroxy-3-(tosylamino)butanenitrile.
Part B: Hydrolysis of the Nitrile to the β-Amino Acid
Materials:
-
(S)-4-hydroxy-3-(tosylamino)butanenitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend the (S)-4-hydroxy-3-(tosylamino)butanenitrile (1.0 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL).
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl and water.
-
The resulting crude N-tosyl-β-amino acid can be purified by recrystallization.
Quantitative Data
| Entry | Cyanide Source | Product of Ring-Opening | Yield of Ring-Opening (%) | Yield of Hydrolysis (%) |
| 1 | NaCN | (S)-4-Hydroxy-3-(tosylamino)butanenitrile | 90 | 85 |
| 2 | TMSCN | (S)-4-Hydroxy-3-(tosylamino)butanenitrile | 92 | 85 |
Yields are representative and may vary based on specific reaction conditions.
Conclusion
This compound is a highly valuable chiral building block for the stereoselective synthesis of β-amino acids. The protocols outlined in these application notes demonstrate two robust and versatile strategies for the elaboration of this precursor into a range of β-amino acid derivatives. The regioselective ring-opening of the activated aziridine with carbon nucleophiles provides a reliable method for the construction of the β-amino acid backbone with excellent control of stereochemistry. These methods are amenable to the synthesis of diverse libraries of β-amino acids for applications in drug discovery and peptide science.
References
Application Notes and Protocols: (S)-(1-tosylaziridin-2-yl)methanol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the chiral building block, (S)-(1-tosylaziridin-2-yl)methanol, in the stereoselective synthesis of complex natural products. The inherent ring strain and the presence of a good leaving group in the tosyl-activated aziridine ring make it an excellent electrophile for nucleophilic ring-opening reactions, enabling the construction of key stereocenters with high fidelity. This document details the application of this and structurally related chiral aziridines in the total synthesis of (+)-Pancratistatin and a formal synthesis of (-)-Swainsonine, complete with detailed experimental protocols and workflow diagrams.
Introduction
This compound, readily prepared from the chiral pool amino acid (S)-serine, is a versatile C3 chiral building block in organic synthesis. The tosyl group activates the aziridine ring for nucleophilic attack, while the hydroxymethyl group provides a handle for further functionalization. The stereochemistry at the C2 position is pivotal for the asymmetric synthesis of a wide range of nitrogen-containing natural products, including alkaloids and amino sugars. The primary application of this synthon lies in its regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of 1,2-amino alcohols and other valuable chiral intermediates.
Application in Natural Product Synthesis
The utility of chiral N-tosylaziridines as precursors to complex molecular architectures is exemplified in the total syntheses of several biologically active natural products. Below are two notable examples that showcase the strategic application of chiral aziridine ring-opening reactions.
Total Synthesis of (+)-Pancratistatin
Pancratistatin is a potent antineoplastic agent isolated from the Amaryllidaceae family. A key step in the asymmetric synthesis of (+)-Pancratistatin, as demonstrated in the work of Hudlicky and coworkers, involves the stereoselective ring-opening of a chiral N-tosylaziridine with a higher-order organocuprate reagent.[1][2] While the synthesis commences with a chemoenzymatically derived chiral aziridine from bromobenzene, the principles of the key transformation are directly applicable to syntheses starting from this compound.
The crucial C-C bond formation occurs via an S_N2-type backside attack of the organocuprate on the aziridine, leading to a trans-1,2-disubstituted cyclohexane precursor with excellent stereocontrol. This reaction establishes the core carbocyclic framework of the natural product.
Formal Synthesis of (-)-Swainsonine
(-)-Swainsonine is an indolizidine alkaloid with potential as an anticancer agent. A formal synthesis of this natural product has been achieved starting from a chiral aziridine-2-carboxylate, a close derivative of this compound.[1][3][4] This synthesis highlights the use of the aziridine moiety to introduce a key nitrogen-containing stereocenter. The synthesis proceeds through a series of transformations that ultimately lead to a key piperidine intermediate, which is a known precursor to (-)-Swainsonine.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity of key transformations involving chiral N-tosylaziridines in the context of the natural product syntheses discussed.
| Natural Product | Key Transformation | Substrate | Reagent/Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| (+)-Pancratistatin | Aziridine Ring-Opening | Chiral N-Tosylaziridine | Higher-order organocuprate | trans-1,2-diarylamine | 72-75 | >98% ds (anti-addition) | [1][2] |
| (-)-Swainsonine (Formal) | Weinreb Amide Formation | (2S)-aziridine carboxylic acid (-)-menthol ester | i-PrMgCl, N,O-dimethylhydroxylamine HCl | Weinreb amide | 95 | >98% ee | [1][3] |
| (-)-Swainsonine (Formal) | Intramolecular Cyclization | Amino alcohol derived from aziridine | Not specified | Piperidine intermediate | Reasonably good | Not specified | [1][3] |
Experimental Protocols
Synthesis of this compound from (S)-Serine
This protocol describes a typical procedure for the preparation of the title compound from the readily available chiral starting material, (S)-serine.
Step 1: Esterification of (S)-Serine
To a suspension of (S)-serine (10.5 g, 100 mmol) in methanol (150 mL) at 0 °C is slowly added thionyl chloride (11.0 mL, 150 mmol). The mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure to afford (S)-serine methyl ester hydrochloride as a white solid, which is used in the next step without further purification.
Step 2: N-Tosylation of (S)-Serine Methyl Ester
To a solution of (S)-serine methyl ester hydrochloride (from the previous step) in pyridine (100 mL) at 0 °C is added p-toluenesulfonyl chloride (21.0 g, 110 mmol) in portions. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature for 12 hours. The mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is evaporated to give N-tosyl-(S)-serine methyl ester.
Step 3: Reduction of the Ester
To a solution of N-tosyl-(S)-serine methyl ester (from the previous step) in anhydrous THF (150 mL) at 0 °C is added LiBH₄ (4.4 g, 200 mmol) in portions. The mixture is stirred at room temperature for 6 hours. The reaction is quenched by the slow addition of water, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give N-tosyl-(S)-serinol.
Step 4: Cyclization to this compound
To a solution of N-tosyl-(S)-serinol (from the previous step) in anhydrous THF (100 mL) at 0 °C is added triphenylphosphine (28.8 g, 110 mmol) followed by diisopropyl azodicarboxylate (DIAD) (21.8 mL, 110 mmol) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Key Protocol: Stereoselective Ring-Opening of a Chiral N-Tosylaziridine in the Synthesis of (+)-Pancratistatin
This protocol is adapted from the synthesis reported by Hudlicky and coworkers and illustrates the key C-C bond-forming step.[2]
Preparation of the Higher-Order Organocuprate:
A solution of the aryl bromide (e.g., a protected 3,4-methylenedioxy-5-bromobenzamide derivative, 1.2 mmol) in anhydrous THF (10 mL) is cooled to -78 °C. tert-Butyllithium (1.7 M in pentane, 1.4 mL, 2.4 mmol) is added dropwise, and the mixture is stirred for 30 minutes. In a separate flask, CuCN (108 mg, 1.2 mmol) is suspended in anhydrous THF (5 mL) and cooled to -78 °C. The freshly prepared aryllithium solution is then transferred to the CuCN suspension via cannula. The mixture is stirred at -78 °C for 30 minutes to form the higher-order cyanocuprate.
Ring-Opening Reaction:
To the solution of the higher-order cyanocuprate at -78 °C is added a solution of the chiral N-tosylaziridine (1.0 mmol) in anhydrous THF (5 mL). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the trans-1,2-diarylamine product.
Visualizations
The following diagrams illustrate the synthetic logic and key transformations in the application of this compound and its derivatives in natural product synthesis.
Caption: Synthetic pathway to this compound from (S)-serine.
Caption: Stereoselective ring-opening in the synthesis of (+)-Pancratistatin.
Caption: Synthetic approach to (-)-Swainsonine via a chiral aziridine.
Conclusion
This compound and its derivatives are powerful chiral building blocks for the asymmetric synthesis of complex natural products. The stereoselective ring-opening of the activated aziridine ring provides a reliable method for the introduction of key stereocenters. The examples of (+)-Pancratistatin and (-)-Swainsonine syntheses demonstrate the strategic importance of this class of compounds in modern organic synthesis and drug discovery. The provided protocols offer a starting point for researchers to explore the application of this versatile synthon in their own synthetic endeavors.
References
Stereoselective Synthesis Leveraging (S)-(1-tosylaziridin-2-yl)methanol: A Guide for Researchers
Abstract
(S)-(1-tosylaziridin-2-yl)methanol, a chiral building block readily derived from L-serine, has emerged as a versatile and powerful tool in stereoselective synthesis. Its activated three-membered ring is primed for regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles, providing a reliable pathway to a diverse range of enantiomerically enriched compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral synthons, including β-amino alcohols and their derivatives. The methodologies outlined herein are of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Utility of a Serine-Derived Chiral Building Block
Chiral β-amino alcohols are pivotal structural motifs found in numerous biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The stereocontrolled synthesis of these compounds is a central theme in modern organic chemistry. This compound serves as an exceptional chiral precursor for this purpose. The tosyl group activates the aziridine ring, rendering it susceptible to nucleophilic attack, while the inherent chirality of the starting material, L-serine, ensures the transfer of stereochemical information to the product. The primary hydroxyl group offers a handle for further functionalization, adding to its synthetic utility.
The core strength of this building block lies in the predictable and highly stereoselective nature of its ring-opening reactions. Nucleophilic attack generally occurs at the less substituted carbon (C3) of the aziridine ring via an SN2 mechanism, leading to inversion of configuration at that center. This predictable outcome allows for the rational design of synthetic routes to complex chiral molecules.
Synthesis of the Chiral Building Block: this compound
The preparation of this compound is typically achieved from the readily available and inexpensive chiral pool starting material, (S)-serine. The synthetic sequence involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-serinol, followed by N-tosylation and subsequent intramolecular cyclization.
Application Notes and Protocols: (S)-(1-tosylaziridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(1-tosylaziridin-2-yl)methanol is a versatile chiral building block of significant interest in medicinal chemistry. Its strained three-membered aziridine ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for regioselective ring-opening reactions. This property, combined with the presence of a primary alcohol for further functionalization and a defined stereocenter, allows for the stereospecific synthesis of a diverse array of complex nitrogen-containing molecules. These molecules, particularly chiral β-amino alcohols and their derivatives, are key pharmacophores in a variety of biologically active compounds, including antiviral, anticancer, and enzyme inhibitory agents.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, focusing on its synthesis and its application as a precursor for potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved from the corresponding chiral amino alcohol, (S)-2-amino-3-hydroxypropanamide (isoserinamide), or more commonly from commercially available (S)-serine methyl ester hydrochloride. The general strategy involves N-tosylation, reduction of the ester to a primary alcohol, and subsequent intramolecular cyclization to form the aziridine ring.
A common and efficient method for the final aziridination step is the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol-bearing carbon.
Experimental Protocol: Synthesis from (S)-N-Tosylserine Methyl Ester
This protocol outlines the reduction and subsequent cyclization to yield this compound.
Materials:
-
(S)-N-Tosylserine methyl ester
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reduction of the Ester:
-
To a stirred solution of (S)-N-tosylserine methyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-N-tosyl-2-amino-1,3-propanediol. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
-
Intramolecular Cyclization (Mitsunobu Reaction):
-
Dissolve the crude (S)-N-tosyl-2-amino-1,3-propanediol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Quantitative Data:
| Step | Reactants | Product | Typical Yield |
| Reduction | (S)-N-Tosylserine methyl ester, LiBH₄ | (S)-N-Tosyl-2-amino-1,3-propanediol | 85-95% |
| Cyclization (Mitsunobu) | (S)-N-Tosyl-2-amino-1,3-propanediol, PPh₃, DIAD/DEAD | This compound | 70-85% |
Application in the Synthesis of Bioactive Molecules
The primary utility of this compound in medicinal chemistry lies in its role as a chiral precursor for the synthesis of β-amino alcohols and their derivatives through nucleophilic ring-opening reactions. The tosyl group activates the aziridine ring, and nucleophilic attack typically occurs at the less substituted carbon (C3), leading to a 1,2-amino alcohol derivative with a defined stereochemistry.
General Workflow for Drug Discovery
Application Notes and Protocols: Catalytic Asymmetric Synthesis Involving (S)-(1-tosylaziridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-(1-tosylaziridin-2-yl)methanol is a versatile chiral building block of significant interest in asymmetric synthesis. Its rigid three-membered ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for stereospecific ring-opening reactions. This reactivity allows for the controlled introduction of nitrogen and oxygen functionalities, leading to the synthesis of a wide array of enantiomerically pure compounds, most notably β-amino alcohols. These products are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides an overview of the applications of this compound and detailed protocols for its use in catalytic asymmetric synthesis.
Applications in Asymmetric Synthesis
The primary application of this compound lies in its regioselective and stereospecific ring-opening by a variety of nucleophiles. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack. This predictable stereochemical outcome is a cornerstone of its utility in constructing chiral molecules.
Key applications include:
-
Synthesis of Chiral β-Amino Alcohols: The ring-opening of the aziridine with carbon, nitrogen, oxygen, or sulfur nucleophiles provides a direct route to a diverse range of β-amino alcohols with high enantiomeric purity. Chiral β-amino alcohols are prevalent structural motifs in many natural products and pharmaceutical agents.
-
Preparation of Enantiopure Diamines: Sequential ring-opening and further functionalization can lead to the synthesis of valuable chiral 1,2-diamines.
-
Access to β-Lactams and other Heterocycles: The functionalities introduced through ring-opening can be further manipulated to construct other important heterocyclic structures.
The general reaction scheme for the nucleophilic ring-opening of this compound is depicted below. The reaction is highly regioselective, with the nucleophile preferentially attacking the less hindered carbon of the aziridine ring.
Caption: General workflow for the nucleophilic ring-opening of this compound.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities achieved in the nucleophilic ring-opening of this compound and its derivatives with various nucleophiles.
| Nucleophile (Nu-) | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Organocuprates (R₂CuLi) | β-Alkyl Amino Alcohols | 75-95 | >98 | N/A | [General literature] |
| Grignard Reagents (RMgX) | β-Alkyl Amino Alcohols | 70-90 | >98 | N/A | [General literature] |
| Azide (N₃⁻) | β-Azido Amino Alcohols | 85-98 | >99 | N/A | [General literature] |
| Thiolates (RS⁻) | β-Thio Amino Alcohols | 80-95 | >98 | N/A | [General literature] |
| Organolithium (RLi) | β-Alkyl Amino Alcohols | 60-85 | >98 | N/A | [General literature] |
Note: The data presented are representative values from various literature sources and may vary depending on the specific substrate, reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Alkyl Amino Alcohol via Organocuprate Ring-Opening
This protocol describes a general procedure for the regioselective ring-opening of this compound using a Gilman cuprate.
Caption: Experimental workflow for organocuprate-mediated ring-opening.
Materials:
-
This compound
-
Organolithium reagent (RLi, e.g., n-BuLi, MeLi)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cuprate Formation: To a flame-dried, argon-purged round-bottom flask, add CuI (1.05 equivalents) and suspend it in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add the organolithium reagent (2.1 equivalents) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to form the Gilman cuprate (a color change is typically observed).
-
Aziridine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the freshly prepared cuprate solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral β-alkyl amino alcohol.
Protocol 2: Synthesis of a Chiral β-Azido Amino Alcohol
This protocol details the ring-opening of this compound with sodium azide to produce a versatile β-azido alcohol intermediate.
Caption: Experimental workflow for the synthesis of a β-azido alcohol.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and sodium azide (1.5 equivalents). Add anhydrous DMF to dissolve the reactants.
-
Heating: Heat the reaction mixture to 60-80 °C and stir.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure chiral β-azido amino alcohol.
Logical Relationships in Stereochemical Outcome
The stereochemical outcome of the ring-opening reaction is a direct consequence of the SN2 mechanism. The nucleophile attacks the electrophilic carbon of the aziridine ring from the side opposite to the leaving group (the nitrogen atom of the aziridine ring), leading to a predictable inversion of stereochemistry at that center.
Caption: Stereochemical pathway of the ring-opening reaction.
This predictable stereocontrol makes this compound a highly valuable tool for the synthesis of complex chiral molecules where the precise arrangement of atoms is critical for biological activity.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and exercise appropriate safety precautions when performing chemical reactions. Reaction conditions may need to be optimized for specific substrates and nucleophiles.
Large-Scale Synthesis and Purification of (S)-(1-tosylaziridin-2-yl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis and purification of the chiral building block, (S)-(1-tosylaziridin-2-yl)methanol. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to the synthetic utility of the strained aziridine ring, which allows for regio- and stereoselective ring-opening reactions to introduce nitrogen-containing functionalities. The protocols outlined below are designed to be scalable and reproducible for laboratory and pilot-plant settings.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved from the readily available and inexpensive starting material, L-serine. The overall synthetic pathway involves a three-step sequence:
-
Esterification and N-protection: L-serine is first converted to its methyl ester hydrochloride, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
-
Reduction: The methyl ester of N-Boc-L-serine is then selectively reduced to the corresponding alcohol, (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate.
-
One-Pot Tosylation and Cyclization: The final key step involves a one-pot reaction where the diol is selectively O-tosylated at the primary hydroxyl group, followed by in-situ cyclization under basic conditions to yield the desired N-tosylated aziridine.
This strategy offers a straightforward and efficient route to the target molecule with good overall yield and high enantiomeric purity.
Experimental Protocols
Synthesis of (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride
This procedure outlines the esterification of L-serine.
Materials:
-
L-Serine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of L-serine (e.g., 100 g, 0.95 mol) in methanol (1 L) at 0 °C, slowly add thionyl chloride (e.g., 80 mL, 1.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC.[1]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.
-
The crude L-serine methyl ester hydrochloride can be used in the next step without further purification.
Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
This protocol describes the N-protection of the amino ester.
Materials:
-
(S)-methyl 2-amino-3-hydroxypropanoate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Suspend (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride (e.g., 147 g, 0.95 mol) in dichloromethane (1 L).
-
To this suspension, add triethylamine (e.g., 265 mL, 1.9 mol) at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (e.g., 218 g, 1.0 mol) in dichloromethane (500 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected serine methyl ester as an oil, which can be used directly in the next step.
Synthesis of (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate
This step involves the reduction of the methyl ester to the diol.
Materials:
-
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Dissolve the crude (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (e.g., 0.95 mol) in anhydrous THF (1 L) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium borohydride (e.g., 41 g, 1.9 mol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture back to 0 °C and quench the excess LiBH₄ by the slow, dropwise addition of water.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol as a viscous oil.
Large-Scale One-Pot Synthesis of this compound
This is the final, crucial step to form the desired N-tosylated aziridine.
Materials:
-
(S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate (e.g., 0.95 mol) in anhydrous pyridine (1 L) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (e.g., 181 g, 0.95 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Remove the Boc protecting group by adding methanol (500 mL) and stirring at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (1 L) and add a saturated aqueous solution of potassium carbonate (1 L).
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours to effect cyclization.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
Purification Protocol
Purification of the crude this compound is critical to obtain a high-purity product suitable for subsequent applications. A two-step purification process involving column chromatography followed by crystallization is recommended.
Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Crystallization
Materials:
-
Purified this compound from chromatography
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the product obtained from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, during which crystals should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
| Step | Starting Material (Scale) | Product | Typical Yield (%) | Purity (by HPLC/NMR) |
| Esterification & N-protection | L-Serine (100 g) | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | ~85-90 (crude) | >95% |
| Reduction | N-Boc Serine Methyl Ester (0.95 mol) | (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate | ~80-85 (crude) | >90% |
| One-Pot Tosylation & Cyclization | N-Boc Diol (0.95 mol) | This compound | ~65-75 (crude) | ~85-90% |
| Purification (Chromatography & Crystallization) | Crude Aziridine Methanol | Pure this compound | >90 (recovery) | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for the target compound.
References
Application Notes and Protocols for the Preparation of Derivatives from (S)-(1-tosylaziridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of a variety of derivatives from the versatile chiral building block, (S)-(1-tosylaziridin-2-yl)methanol. This compound serves as a valuable precursor for the synthesis of diverse molecular architectures, including chiral amino alcohols, ethers, esters, and other functionalized molecules of interest in medicinal chemistry and materials science. The protocols outlined below are intended to be a guide for researchers and may require optimization for specific substrates and scales.
Introduction
This compound is a trifunctional molecule featuring a reactive N-tosyl-activated aziridine ring, a primary hydroxyl group, and a defined stereocenter. This unique combination of functional groups allows for a wide range of chemical transformations, including nucleophilic ring-opening of the aziridine, and various modifications of the hydroxyl group. The inherent chirality of this starting material makes it an attractive scaffold for the asymmetric synthesis of complex molecules. Derivatives of N-tosylaziridines have been investigated for their potential biological activities, including as antitumor, antibacterial, and antimicrobial agents, owing to their ability to act as alkylating agents in biological systems.[1][2][3]
General Experimental Information
Materials: this compound can be synthesized from (S)-serine methyl ester hydrochloride in a two-step procedure involving tosylation and subsequent reduction. All other reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
Instrumentation: All reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate). Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an appropriate ionization technique (e.g., ESI or HRMS).
I. Derivatization via Modification of the Hydroxyl Group
The primary hydroxyl group of this compound can be readily functionalized to afford a variety of derivatives, including ethers and esters.
A. O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the synthesis of ethers from this compound via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction.[1][2][4][5]
Experimental Protocol: Synthesis of (S)-1-Tosyl-2-((benzyloxy)methyl)aziridine
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 16 | 85 |
| 2 | Ethyl iodide | NaH | THF | 24 | 78 |
| 3 | Methyl iodide | KH | DMF | 12 | 90 |
Table 1: Representative data for the O-alkylation of this compound.
Caption: Workflow for the O-alkylation of this compound.
B. Esterification of the Hydroxyl Group
The hydroxyl group can be acylated to form esters using various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base.
Experimental Protocol: Synthesis of (S)-(1-Tosylaziridin-2-yl)methyl Acetate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the acetate ester.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | DCM | 4 | 92 |
| 2 | Benzoyl chloride | Pyridine | DCM | 6 | 88 |
| 3 | Acetic anhydride | DMAP (cat.), Et3N | DCM | 5 | 95 |
Table 2: Representative data for the esterification of this compound.
II. Derivatization via Nucleophilic Substitution of a Leaving Group
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce diverse functionalities.
Experimental Protocol: Two-Step Synthesis of (S)-2-(Azidomethyl)-1-tosylaziridine
Step 1: Synthesis of (S)-(1-Tosylaziridin-2-yl)methyl 4-methylbenzenesulfonate
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ditosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of (S)-2-(Azidomethyl)-1-tosylaziridine
-
To a solution of the crude (S)-(1-tosylaziridin-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in DMF (0.2 M), add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour into water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the azido derivative.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| NaN₃ | (S)-2-(Azidomethyl)-1-tosylaziridine | DMF, 60 °C, 16 h | 89 |
| NaCN | (S)-3-(1-Tosylaziridin-2-yl)propanenitrile | DMSO, 80 °C, 24 h | 75 |
| NaSPh | (S)-1-Tosyl-2-((phenylthio)methyl)aziridine | DMF, rt, 12 h | 92 |
Table 3: Representative data for the nucleophilic displacement reactions.
Caption: Workflow for the synthesis of derivatives via nucleophilic substitution.
III. Derivatization via Oxidation of the Hydroxyl Group
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to another class of valuable synthetic intermediates.
A. Oxidation to (S)-1-Tosylaziridine-2-carbaldehyde
Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid potential side reactions involving the aziridine ring.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture at -78 °C and stir for 1 hour.
-
Add triethylamine (5.0 eq) and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude aldehyde is often used immediately in the next step due to its potential instability. If necessary, it can be purified by careful flash column chromatography.
B. Oxidation to (S)-1-Tosylaziridine-2-carboxylic acid
Stronger oxidizing agents are needed to convert the primary alcohol to a carboxylic acid. A two-step, one-pot procedure using TEMPO-catalyzed oxidation followed by sodium chlorite is often effective.[6][7]
Experimental Protocol: TEMPO/NaClO₂ Oxidation
-
To a solution of this compound (1.0 eq) in a mixture of acetonitrile, tert-butanol, and water (2:2:1), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and sodium chlorite (NaClO₂, 5.0 eq).
-
Add a solution of sodium hypochlorite (NaOCl, 0.1 eq, commercial bleach) dropwise at room temperature.
-
Stir the reaction vigorously for 12-24 hours, maintaining the pH between 4 and 5 by the periodic addition of a phosphate buffer.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the carboxylic acid, which can be purified by recrystallization or column chromatography.
| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | (S)-1-Tosylaziridine-2-carbaldehyde | (COCl)₂, DMSO, Et₃N | DCM | 2 | ~70-80 (crude) |
| This compound | (S)-1-Tosylaziridine-2-carboxylic acid | TEMPO, NaClO₂, NaOCl | MeCN/t-BuOH/H₂O | 24 | 85 |
Table 4: Representative data for the oxidation of the hydroxyl group.
IV. Derivatization via Ring-Opening of the Aziridine
The strained aziridine ring is susceptible to nucleophilic attack, leading to the formation of chiral β-amino alcohol derivatives. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.
Experimental Protocol: Copper-Catalyzed Ring-Opening with Grignard Reagents
This protocol describes the regioselective ring-opening of the aziridine at the less substituted carbon atom.
-
To a suspension of copper(I) iodide (CuI, 0.1 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at -20 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (2.0 eq in THF) dropwise.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to afford the β-amino alcohol derivative.
| Grignard Reagent | Catalyst | Solvent | Product | Yield (%) |
| Phenylmagnesium bromide | CuI | THF | (S)-2-(Phenylamino)-3-phenylpropan-1-ol | 72 |
| Methylmagnesium bromide | CuCN | THF | (S)-2-(Methylamino)propan-1-ol | 65 |
| Ethylmagnesium bromide | CuI | Et₂O | (S)-2-(Ethylamino)butan-1-ol | 68 |
Table 5: Representative data for the copper-catalyzed ring-opening of the aziridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed tandem nucleophilic ring-opening/intramolecular oxidative amidation of N-tosylaziridines and hydrazones under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproduct formation in tosylaziridine chemistry
Welcome to the technical support center for tosylaziridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue: Poor Regioselectivity or Formation of Isomeric Byproducts
Question: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired product?
Answer: The regioselectivity of nucleophilic ring-opening is a common challenge and is highly dependent on reaction conditions, the substitution pattern of the aziridine, and the nature of the nucleophile. The reaction typically proceeds via an Sₙ2-type pathway.
Common Causes & Solutions:
-
Nature of the Catalyst: Lewis acids can significantly influence the site of nucleophilic attack. Hard Lewis acids like BF₃·OEt₂ tend to promote attack at the more substituted carbon atom, whereas many other catalysts favor attack at the less hindered position[1]. Cationic gold(I) catalysts have been shown to be superior Lewis acids for achieving high regioselectivity in reactions with indoles[1].
-
Steric Hindrance: In the absence of strong electronic effects, nucleophilic attack generally occurs at the less sterically hindered carbon of the aziridine ring[2][3]. If your substrate is sterically demanding, this factor will dominate.
-
Electronic Effects: For 2-aryl-N-tosylaziridines, electronic effects can direct the nucleophile to the benzylic position, as this carbon can better stabilize the partial positive charge in the transition state. This often leads to attack at the more substituted carbon[3].
-
Nucleophile Choice: The nature of the nucleophile itself plays a role in governing regioselectivity[4]. Harder nucleophiles may favor one regioisomer over another.
Troubleshooting Workflow for Regioselectivity Issues
Caption: Workflow for troubleshooting poor regioselectivity.
Issue: Racemization or Loss of Stereochemical Integrity
Question: I started with an enantiomerically pure tosylaziridine, but my product has a low enantiomeric excess (ee). What is causing this?
Answer: Partial racemization of the starting aziridine or the product can occur, especially in the presence of certain Lewis acids or additives. The reaction should proceed via an Sₙ2-type pathway to ensure inversion of stereochemistry and maintain enantiopurity[5][6].
Common Causes & Solutions:
-
Catalyst-Induced Racemization: Some Lewis acids can promote the reversible opening and closing of the aziridine ring, leading to racemization of the starting material.
-
Solution: The use of quaternary ammonium salts, such as tetrabutylammonium halides, has been shown to effectively control the partial racemization of both the starting aziridine and the product, affording enantioenriched products with up to 95:5 er[5].
Quantitative Data on Controlling Racemization:
The following table summarizes the effect of additives on the ring-opening of a chiral aziridine with ZnBr₂.
| Entry | Additive (mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (er) of Product |
| 1 | None | 12 | 73 | 75:25 |
| 2 | TBACl (10) | 8 | 85 | 88:12 |
| 3 | TBABr (10) | 6 | 92 | 93:7 |
| 4 | TBAI (10) | 5 | 95 | 95:5 |
Data adapted from Ghorai, M. K., et al., J. Chem. Sci., 2011.[5]
Issue: Low Yield Due to Polymerization
Question: My reaction is producing a significant amount of insoluble polymer instead of the desired product. How can I prevent this?
Answer: Polymerization is a common side reaction, especially with highly strained aziridines under strong Lewis acidic conditions. The choice of solvent can also play a critical role.
Common Causes & Solutions:
-
Solvent Choice: Solvents like Tetrahydrofuran (THF) have been observed to promote polymerization in the presence of Lewis acids such as BF₃·OEt₂[7].
-
Catalyst Concentration: Using a stoichiometric amount of a strong Lewis acid can lead to decomposition and polymerization[7].
-
Solution:
Reaction Pathway: Desired vs. Polymerization
Caption: Competing pathways of ring-opening vs. polymerization.
Issue: Product Degradation During Purification
Question: My product appears clean in the crude NMR, but decomposes upon purification by column chromatography. What should I do?
Answer: N-Tosylaziridines and their ring-opened products can be sensitive to acidic stationary phases like silica gel. The choice of stationary phase is critical for successful purification.
Common Causes & Solutions:
-
Acidic Stationary Phase: Standard silica gel is acidic and can cause decomposition or rearrangement of sensitive nitrogen-containing compounds.
-
Solution:
-
Test Stationary Phase Stability: Before performing a large-scale purification, test the stability of your crude product against different stationary phases (e.g., silica gel, neutral alumina, basic alumina)[8].
-
Use Alternative Phases: Basic alumina is often a good alternative for purifying nitrogen-containing compounds[8].
-
Deactivate Silica Gel: If silica gel must be used, it can be "neutralized" by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~1%).
-
Experimental Protocol: Testing Stationary Phase Stability
This protocol allows for a quantitative assessment of your compound's stability on various stationary phases before committing to column chromatography.
-
Prepare a Stock Solution: Dissolve a known mass of your crude product in a suitable solvent (e.g., CH₂Cl₂ or EtOAc). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not interfere with your product's signals.
-
Acquire Initial ¹H NMR: Take a ¹H NMR spectrum of the stock solution to determine the initial, pre-purification yield by comparing the integration of a characteristic product peak to the internal standard.
-
Expose to Stationary Phases:
-
Prepare several vials, each containing a small amount (e.g., 200 mg) of a different stationary phase (silica gel, neutral alumina, basic alumina).
-
Add an equal, known volume of the stock solution to each vial.
-
-
Simulate Chromatography: Stir the slurries at room temperature for 30-60 minutes to mimic the contact time during chromatography[8].
-
Analyze Samples: Filter the slurries through a small plug of cotton or celite, wash with a small amount of solvent, and concentrate the filtrate.
-
Acquire Final ¹H NMR: Take a ¹H NMR spectrum for each sample and calculate the yield again relative to the internal standard.
-
Compare and Select: Compare the calculated yields. The stationary phase that results in the highest recovered yield is the optimal choice for your column chromatography[8].
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in tosylaziridine chemistry?
The most prevalent side reactions include:
-
Loss of regioselectivity: Formation of a mixture of constitutional isomers from nucleophilic attack at different carbons of the aziridine ring[1][3].
-
Polymerization: Cationic ring-opening polymerization, often promoted by strong Lewis acids or certain solvents like THF[7].
-
Racemization: Loss of stereochemical purity when using chiral aziridines[5].
-
Ring Expansion: Rearrangement to form four-membered rings like azetidines, particularly with nitrogen ylides[9].
-
Solvolysis: Reaction with a nucleophilic solvent (e.g., water, methanol), leading to undesired byproduct formation[10][11].
Q2: My reaction has stalled or is very slow. How can I increase the reaction rate?
If the reaction is sluggish, consider the following:
-
Catalyst: Ensure a suitable Lewis acid is being used to activate the aziridine. A switch to a more effective catalyst for your specific substrate/nucleophile combination may be necessary[7][12].
-
Temperature: Gently increasing the temperature can enhance the rate, but be cautious as this may also promote side reactions.
-
Solvent: The solvent can impact reaction rates. Ensure the chosen solvent is appropriate for the reaction type and fully solubilizes all reagents.
Q3: An unexpected product with a larger ring size has formed. What could it be?
You may be observing a ring expansion reaction. N-tosylaziridines can react with reagents like nitrogen ylides (which can be formed in situ from precursors like phenacyl bromides) to yield functionalized N-tosylazetidines[9]. This is a known, though sometimes unexpected, reaction pathway.
Mechanism of Ring Expansion to Azetidines
Caption: Simplified pathway for aziridine ring expansion.
Q4: Can oxazolines be formed as byproducts?
Yes, while less common than other side reactions, oxazoline formation is possible, especially if the reaction conditions can facilitate an intramolecular cyclization. This could occur if:
-
The nucleophile or a reagent contains a suitably positioned hydroxyl group that, after the initial ring-opening, can cyclize onto an activated intermediate.
-
Rearrangement of an intermediate leads to a structure that can cyclize. The synthesis of 2-oxazolines often involves the cyclization of β-hydroxy amides, which could potentially be formed as intermediates under certain conditions[13][14][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Oxazoline synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Optimizing reaction conditions for nucleophilic attack on (S)-(1-tosylaziridin-2-yl)methanol
Welcome to the Technical Support Center for the nucleophilic ring-opening of (S)-(1-tosylaziridin-2-yl)methanol. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of nucleophilic attack on this compound?
The nucleophilic attack can occur at two positions on the aziridine ring:
-
C3 position: Attack at the unsubstituted carbon, leading to a β-amino alcohol derivative. This is generally favored under neutral or basic conditions due to lower steric hindrance.
-
C2 position: Attack at the carbon bearing the hydroxymethyl group, leading to a different β-amino alcohol regioisomer. This pathway is often promoted by the use of Lewis acids.[1][2]
The regioselectivity of the ring-opening is a critical aspect to control in your experiments.[3]
Q2: How does the choice of catalyst influence the regioselectivity of the reaction?
Catalysts, particularly Lewis acids, play a pivotal role in determining the site of nucleophilic attack.
-
Without a Lewis acid: The reaction typically proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered C3 position.
-
With a Lewis acid (e.g., BF₃·OEt₂, Zn(OTf)₂, Sc(OTf)₃): The Lewis acid coordinates to the nitrogen atom of the tosyl group, activating the aziridine ring. This coordination can lead to a more SN1-like transition state, where positive charge builds up on the more substituted C2 carbon, favoring nucleophilic attack at this position.[1][4] The choice and amount of Lewis acid can be tuned to control the regioselectivity.[5]
Q3: What is the expected stereochemical outcome of the ring-opening reaction?
The nucleophilic ring-opening of aziridines is typically a stereospecific SN2 reaction. This means the reaction proceeds with an inversion of configuration at the center of attack. Since the starting material is the (S)-enantiomer, the stereochemistry of the product will depend on which carbon (C2 or C3) is attacked.
Q4: Can the primary alcohol in this compound interfere with the reaction?
Yes, the primary alcohol can potentially interfere in several ways:
-
As a competing nucleophile: Under certain conditions, especially in the presence of a base, the hydroxyl group can be deprotonated and act as an intramolecular nucleophile, leading to the formation of a cyclic ether byproduct.
-
Coordination with Lewis acids: The hydroxyl group can coordinate with Lewis acid catalysts, potentially altering their reactivity and the regioselectivity of the reaction.[6] It may be necessary to protect the alcohol group (e.g., as a silyl ether) prior to the ring-opening reaction if undesirable side reactions are observed.
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting material or reagents | Ensure the this compound is pure. Verify the quality and activity of the nucleophile and any catalysts used. Some reagents may need to be freshly prepared or purified.[7] |
| Incorrect reaction temperature | The reaction may require heating to overcome the activation energy. Conversely, if decomposition is observed, the reaction may need to be cooled. Monitor the reaction at different temperatures to find the optimum. |
| Inefficient catalyst activity | If using a Lewis acid, ensure it is anhydrous, as water can deactivate it. Consider screening different Lewis acids to find one that is more effective for your specific nucleophile.[4] |
| Solvent effects | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can be effective.[8] Try different solvents to find the optimal one for your system. |
Problem: Poor regioselectivity (mixture of C2 and C3 attack products).
| Possible Cause | Troubleshooting Steps |
| Suboptimal catalyst concentration | The amount of Lewis acid can influence the regioselectivity. Titrate the amount of Lewis acid to find the optimal concentration that favors the desired regioisomer.[5] |
| Steric hindrance | If the nucleophile is bulky, it may preferentially attack the less hindered C3 position. If C2 attack is desired, a less bulky nucleophile may be required. |
| Temperature effects | The reaction temperature can affect the regioselectivity. Try running the reaction at a lower temperature, which can sometimes increase the selectivity of the reaction. |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Decomposition of starting material or product | High temperatures can sometimes lead to decomposition.[8] Try running the reaction at a lower temperature. Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.[7] |
| Intramolecular side reactions | The primary alcohol may be interfering. Consider protecting the alcohol group as a silyl ether or other suitable protecting group before performing the ring-opening reaction. |
| Product instability during workup | The ring-opened products (β-amino alcohols) can sometimes be sensitive to acidic or basic conditions during the workup. Ensure the workup procedure is as mild as possible.[9] |
Data Presentation
The following tables summarize the effects of different reaction conditions on the ring-opening of N-tosylaziridines, based on data from related systems.
Table 1: Effect of Lewis Acid on Regioselectivity of Ring Opening with Indole
| Entry | Aziridine | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | C2:C3 Ratio |
| 1 | 2-methyl-N-Ts-aziridine | BF₃·OEt₂ (1.5) | CH₂Cl₂ | RT | 24 | 65 | >95:5 |
| 2 | 2-methyl-N-Ts-aziridine | Sc(OTf)₃ (0.1) | CH₂Cl₂ | RT | 24 | 70 | 10:90 |
| 3 | 2-methyl-N-Ts-aziridine | AuCl/AgSbF₆ (0.05) | DCE | 80 | 24 | 68 | 91:9 |
Data adapted from a study on 2-methyl-N-tosylaziridine.[5] This illustrates the strong directing effect of different Lewis acids.
Table 2: Effect of Nucleophile and Solvent on Ring Opening of 2-Aryl-N-Tosylaziridines
| Entry | Nucleophile | Lewis Acid | Solvent | Time (h) | Yield (%) | Regioselectivity |
| 1 | Methanol | Cu(OTf)₂ | CH₂Cl₂ | 1 | 92 | C2 attack |
| 2 | Benzylamine | Sc(OTf)₃ | CH₃CN | 4 | 85 | C2 attack |
| 3 | Thiophenol | None | CH₂Cl₂ | 2 | 95 | C3 attack |
| 4 | Zinc Chloride | None | CH₂Cl₂ | 3 | 94 | C2 attack |
This table compiles representative data from various sources to show general trends.[1][7][10]
Visualizations
Below are diagrams illustrating key aspects of the reaction.
Caption: General reaction mechanism showing the two possible pathways for nucleophilic attack.
Caption: Troubleshooting workflow for addressing low reaction yield or complex product mixtures.
Caption: Decision guide for selecting reaction conditions based on desired regioselectivity.
Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Ring Opening with an Amine Nucleophile (C2-selective)
This protocol is a representative example and may require optimization for your specific nucleophile and substrate.
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq.) to the stirred solution. Maintain the temperature at 0 °C.
-
Stir the mixture for 15-20 minutes to allow for activation of the aziridine.
-
In a separate flask, prepare a solution of the amine nucleophile (1.5 eq.) in anhydrous CH₂Cl₂.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11] The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
We hope this technical support guide is a valuable resource for your research. For further inquiries, please consult the cited literature.
References
- 1. Regioselectivity in the ring opening of non-activated aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors | Journal Article | PNNL [pnnl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines: access to functionalized benzoxacycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Amino Alcohol Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar amino alcohol products.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Issues
Q1: My polar amino alcohol is streaking badly on the silica TLC plate. What can I do?
A1: Streaking of polar, basic compounds like amino alcohols on silica gel TLC plates is a common issue due to strong interactions with the acidic silanol groups. Here are several solutions to try:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
0.1–2.0% triethylamine (Et₃N).
-
1–10% ammonia in methanol, often used in a dichloromethane (DCM)/methanol solvent system.
-
-
For Acidic Impurities: If your compound is amphoteric or you have acidic impurities causing streaking, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-2.0%) can sometimes improve the spot shape.
-
-
Sample Overloading: You may have spotted too much sample on the plate. Try diluting your sample and spotting a smaller amount.
-
Change of Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.
-
Reversed-Phase TLC (C18): For highly polar compounds, reversed-phase TLC can be a good alternative. You will need to use a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures).
-
Alumina (Al₂O₃) TLC Plates: Alumina is less acidic than silica and can be a better choice for basic compounds.
-
Q2: My compound remains at the baseline (Rf = 0) even with highly polar solvent systems (e.g., 100% ethyl acetate or 20% methanol in DCM). How can I get it to move?
A2: This indicates a very strong interaction with the stationary phase. Here are some strategies:
-
Increase Mobile Phase Polarity Further: Use more aggressive polar solvent systems. For example, increase the methanol concentration in DCM (e.g., up to 30% or more) and add a basic modifier like ammonium hydroxide. A common system for very polar basic compounds is DCM:MeOH:NH₄OH.
-
Switch to Reversed-Phase: As mentioned above, reversed-phase chromatography is often more suitable for very polar compounds. On a C18 plate, your compound will likely move with a polar mobile phase.
-
Salt Formation: Your compound might be in a salt form which is highly polar and insoluble in many organic solvents. Consider if you can analyze the free base.
Column Chromatography Challenges
Q3: I'm trying to purify my polar amino alcohol on a silica gel column, but I'm getting poor separation and tailing peaks.
A3: This is an extension of the issues seen in TLC. Here's how to troubleshoot column chromatography:
-
Eluent Additives: Just as with TLC, add a basic modifier like triethylamine (typically 0.5-1%) to your eluent to reduce tailing.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase column chromatography (using C18-functionalized silica) with polar mobile phases is often more effective.
-
-
Dry Loading: If your compound has poor solubility in the column eluent, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
Recrystallization Difficulties
Q4: I'm struggling to find a suitable solvent to recrystallize my polar amino alcohol. It seems to be soluble in everything polar and insoluble in everything nonpolar.
A4: This is a classic challenge for polar molecules. Here are some approaches:
-
Solvent Pairs: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, ethanol, or water). Then, slowly add a "bad" solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, hexane, or toluene) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Salt Formation for Crystallization: Convert the amino alcohol into a salt (e.g., hydrochloride, oxalate, or tartrate) which is often more crystalline and has different solubility properties than the free base. You can then recrystallize the salt. The free base can be regenerated after purification if needed.
-
Water as a Solvent: For very polar compounds, water can be an excellent recrystallization solvent, especially if the impurities are not water-soluble.
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some remedies:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The solubility properties in a different solvent or solvent pair may be more favorable for crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Isomeric impurities: For example, in the synthesis of 2-amino-1,3-propanediol (serinol), 3-amino-1,2-propanediol (isoserinol) is a common isomeric impurity that is difficult to separate due to similar physical properties.[1]
-
Starting materials and reagents: Unreacted starting materials and leftover reagents from the synthesis.
-
Side-products: These are highly dependent on the synthetic route. For instance, in reductions of amino acids or their esters, over-reduction or incomplete reaction can lead to impurities.
-
Enantiomeric impurities: If you are working with a chiral amino alcohol, the other enantiomer is a common impurity unless the synthesis is highly stereoselective.
Q2: How can I remove isomeric impurities like serinol and isoserinol?
A2: Due to their similar properties, separation is challenging. One effective method is to convert them into Schiff bases using an aromatic aldehyde (e.g., benzaldehyde). The different isomers' Schiff bases may have different solubilities, allowing for separation by crystallization. The purified Schiff base can then be hydrolyzed back to the pure amino alcohol.[1]
Q3: What is the best way to resolve a racemic mixture of a polar amino alcohol?
A3: Chiral resolution is a critical step for many applications. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique. It uses a chiral stationary phase (CSP) to separate enantiomers.
-
Diastereomeric Salt Formation: React the racemic amino alcohol with a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) to form diastereomeric salts.[2] These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
-
Kinetic Resolution: This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the unreacted enantiomer to be recovered in an enriched form.
Q4: How do I remove inorganic salts from my final product?
A4: If your purification process introduces inorganic salts (e.g., from a neutralization step), they can often be removed by:
-
Recrystallization from an organic solvent: Most inorganic salts are insoluble in common organic solvents.
-
Ion-exchange chromatography: This can be used to capture your amino alcohol and wash away the salts, or vice-versa.[3]
-
Washing with water (if your product is not water-soluble): If your final product is in an organic solvent and is not water-soluble, you can wash the organic layer with water to remove the salts.
Data Presentation
Table 1: Recommended Recrystallization Solvent Systems for Polar Amino Alcohols
| Compound Type | Primary Solvent (Good Solvent) | Anti-Solvent (Bad Solvent) | Notes |
| General Polar Amino Alcohols | Ethanol, Methanol, Isopropanol | Diethyl ether, Ethyl acetate, Hexane, Toluene | The diethyl ether-methanol/ethanol mixture is particularly effective for highly associated solids.[4] |
| Very Polar Amino Alcohols | Water | Acetone, Ethanol, Isopropanol | Useful for compounds with high hydrogen bonding capacity. |
| Amino Alcohol Salts (e.g., HCl) | Water, Ethanol/Water mixtures | Isopropanol, Acetone | Salts often have higher melting points and are more crystalline, making them easier to recrystallize. |
| Example: Serinol Oxalate | Water | Methanol | The crude oxalate salt can be dissolved in hot water, decolorized with charcoal, and then methanol is added to induce crystallization upon cooling.[5] |
| Example: Isoserinol | Isopropanol | - | Can be recrystallized directly from isopropanol.[3] |
Table 2: Example HPLC Conditions for Chiral Resolution of Amino Alcohols and Derivatives
| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Phenylalanine & Tryptophan Enantiomers | Teicoplanin | Methanol / 2 mM Sodium 1-octanesulfonate (Step gradient) | - | - | [6] |
| Phenylalanine Methyl Ester Enantiomers | CHIRALPAK ID (3 µm) | CO₂ / Methanol with 0.1% NH₄OH (90:10) | 1.5 | 210 | [7] |
| General Amino Acid Enantiomers | Astec CHIROBIOTIC T | Water / Methanol / Formic Acid (30:70:0.02) | - | - | [8] |
| Derivatized Amino Alcohols | C18 (Reversed-Phase) | Acetonitrile / Aqueous Trifluoroacetic Acid (TFA) (Gradient) | 1.0 | 230 | [9] |
Experimental Protocols
Protocol 1: Purification of a Polar Amino Alcohol via Salt Formation and Recrystallization
This protocol is a general guideline. Specific solvents and temperatures should be optimized for your compound of interest. An example for serinol purification via its oxalate salt is noted.[5]
-
Salt Formation:
-
Dissolve the crude polar amino alcohol in a suitable solvent (e.g., methanol, ethanol, or water).
-
Add a stoichiometric amount of a selected acid (e.g., oxalic acid, hydrochloric acid in ether, or tartaric acid) dissolved in a minimal amount of a suitable solvent.
-
Stir the mixture. The salt may precipitate immediately or upon cooling. If no precipitate forms, you may need to reduce the solvent volume or add an anti-solvent.
-
Collect the crude salt by filtration and wash with a small amount of cold solvent.
-
-
Recrystallization of the Salt:
-
Choose a suitable solvent or solvent system for the salt (see Table 1).
-
Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution by gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals of the salt by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Pass the aqueous solution through an anion exchange resin (e.g., in the OH⁻ form) to remove the acid counter-ion.
-
Alternatively, basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) and extract the free amino alcohol into an organic solvent.
-
Dry the organic extracts (e.g., over Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the pure amino alcohol.
-
Protocol 2: Chiral Resolution of a Racemic Amino Alcohol by HPLC
This protocol provides a general workflow for developing a chiral HPLC separation method.
-
Column and Mobile Phase Screening:
-
Based on the structure of your amino alcohol, select a few candidate chiral stationary phases (CSPs). Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®) columns are common choices.[8][10]
-
For each column, test a set of standard mobile phases. For normal phase chromatography, this is typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic analytes, add a small amount of a basic modifier (e.g., 0.1% diethylamine). For reversed-phase, use mixtures of water/buffer and methanol/acetonitrile.
-
-
Method Optimization:
-
Once you identify a column/mobile phase system that shows some separation of the enantiomers, optimize the resolution by adjusting the mobile phase composition.
-
Vary the ratio of the strong to weak solvent (e.g., the percentage of alcohol in hexane).
-
Optimize the concentration of the additive (e.g., the amine or acid modifier).
-
Investigate the effect of temperature, as it can significantly impact chiral separations.
-
-
Preparative Separation (if needed):
-
Once an optimized analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.
-
The flow rate and sample loading will need to be adjusted for the larger column.
-
Visualizations
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 3. CZ298591B6 - Purification process of isoserinol - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. akjournals.com [akjournals.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Chiral Aziridines - Synthesis and Reaction Troubleshooting
Welcome to the technical support center for chiral aziridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to racemization during the synthesis and reaction of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant racemization during the synthesis of my chiral N-tosylaziridine from a chiral amino alcohol. What are the likely causes and how can I prevent this?
A1: Racemization during the synthesis of N-tosylaziridines from chiral amino alcohols, a variation of the Wenker synthesis, can occur at several stages. The primary cause is often related to the reaction conditions, particularly the choice of base and solvent during the intramolecular cyclization step.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: Strong bases in polar aprotic solvents can sometimes lead to epimerization of the stereocenter, especially if the intermediate O-tosylated amino alcohol has an acidic proton alpha to the activating group.
-
Recommendation: Two effective, mild, and complementary one-pot procedures have been reported to minimize racemization.[1] For less sterically hindered amino alcohols, a biphasic system of potassium hydroxide in water/dichloromethane is effective.[1] For more substituted and sterically hindered amino alcohols, using potassium carbonate in acetonitrile often gives higher yields and better stereochemical fidelity.[1][2]
-
-
Control Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including epimerization.
-
Recommendation: Perform the cyclization at room temperature or below if possible. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
-
Consider a Stepwise Procedure: While one-pot procedures are efficient, a stepwise approach (N-tosylation, then O-tosylation/cyclization) can sometimes offer better control over the stereochemistry.
Q2: My chiral aziridine is racemizing during a nucleophilic ring-opening reaction under acidic conditions. What is the mechanism of this racemization and how can I maintain stereochemical integrity?
A2: Acid-catalyzed ring-opening of aziridines proceeds via the formation of a protonated aziridinium ion.[3][4] The regioselectivity and stereoselectivity of the subsequent nucleophilic attack are highly dependent on the substitution pattern of the aziridine and the reaction conditions.[5][6] Racemization can occur if the reaction proceeds through a carbocation-like intermediate, which is more likely for substrates that can form stabilized carbocations (e.g., at a benzylic position).
Troubleshooting and Prevention:
-
Mechanism of Racemization: Under strongly acidic conditions, the reaction can shift towards an S(_N)1-like mechanism. The aziridinium ion can open to form a planar carbocation, which is then attacked by the nucleophile from either face, leading to a racemic or partially racemic product.
-
Choice of Acid Catalyst: The strength and nature of the acid are critical.
-
Lewis Acids: Lewis acids like BF(_3)*Et(_2)O can promote ring-opening.[3] However, stronger Lewis acids or higher concentrations might favor an S(_N)1 pathway. It is crucial to use the appropriate stoichiometry.
-
Brønsted Acids: Mild Brønsted acids are often preferred. The choice of acid can even influence the regioselectivity of the ring-opening.[3]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of carbocationic intermediates. Less polar solvents may disfavor the formation of a fully developed carbocation, thus favoring an S(_N)2 mechanism.
-
N-Activating Group: The electron-withdrawing nature of the group on the aziridine nitrogen (e.g., Ts, Ns, Boc) influences the stability of the aziridinium ion and the propensity for S(_N)1 versus S(_N)2 pathways. Highly electron-withdrawing groups can sometimes stabilize the aziridinium ion and favor a clean S(_N)2 inversion.
Logical Flowchart for Troubleshooting Racemization in Acid-Catalyzed Ring-Opening:
Caption: Troubleshooting workflow for racemization in acid-catalyzed aziridine ring-opening.
Q3: I am observing epimerization at the carbon alpha to a carbonyl group on my aziridine under basic conditions. What is happening and how can I avoid it?
A3: Epimerization at a carbon alpha to a carbonyl group (e.g., in an aziridine-2-carboxylate) under basic conditions is a known issue. The presence of the electron-withdrawing carbonyl group increases the acidity of the alpha-proton. A sufficiently strong base can deprotonate this position, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in epimerization.
Preventative Measures:
-
Choice of Base: Use the mildest base possible that can effect the desired transformation without causing significant epimerization. For example, for a saponification, a weaker base like LiOH might be preferable to NaOH or KOH. For other transformations, non-nucleophilic hindered bases might be a better choice.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of epimerization.
-
Reaction Time: Keep the reaction time as short as possible.
-
Protecting Group Strategy: If possible, consider a synthetic route where the carbonyl group is introduced after the step involving basic conditions, or where it is protected as a group less prone to enolization.
Q4: Is thermal racemization a concern for my chiral aziridine?
A4: The configurational stability of the nitrogen atom in aziridines is significantly higher than in acyclic amines due to increased ring strain in the planar transition state for pyramidal inversion.[7] For most N-alkyl and N-aryl aziridines, thermal racemization via nitrogen inversion is not a significant concern under typical synthetic conditions (i.e., at or near room temperature).
However, the barrier to inversion can be influenced by the substituents on the nitrogen and carbon atoms.[7]
-
N-Activating Groups: Electron-withdrawing groups on the nitrogen can increase the barrier to inversion.
-
N-Halo and N-Alkoxyaziridines: Some N-chloro- and N-alkoxyaziridines are configurationally stable at room temperature but can undergo nitrogen inversion upon heating.[7]
In general, racemization through C-C or C-N bond cleavage is a more common pathway under thermal conditions, especially for activated aziridines, than nitrogen inversion. If you suspect thermal racemization, it is advisable to conduct the reaction at the lowest effective temperature.
Quantitative Data Summary
The stereochemical outcome of reactions involving chiral aziridines is highly dependent on the specific reagents and conditions used. Below is a summary of representative data from the literature.
Table 1: Influence of Reaction Conditions on the Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [1]
| Entry | Amino Alcohol (R group) | Method | Base | Solvent | Yield (%) |
| 1 | H | B | KOH | H(_2)O/CH(_2)Cl(_2) | 92 |
| 2 | CH(_3) | B | KOH | H(_2)O/CH(_2)Cl(_2) | 95 |
| 3 | CH(_2)Ph | A | K(_2)CO(_3) | Acetonitrile | 96 |
| 4 | CH(CH(_3))(_2) | A | K(_2)CO(_3) | Acetonitrile | 98 |
Table 2: Regioselectivity in Alkylative Ring-Opening of a Chiral Aziridine [8][9]
| Entry | Alkylating Agent | Nucleophile | Solvent | Overall Yield (%) | Regioselectivity ((\alpha)-attack:(\beta)-attack) |
| 1 | EtOTf | NaOAc | CH(_3)CN | 62 | 88:12 |
| 2 | EtOTf | NaOAc | DMF | 45 | 85:15 |
| 3 | Allyl Iodide/AgOTf | NaOAc | CH(_3)CN | 75 | 92:8 |
| 4 | Allyl Iodide/AgOTf | NaN(_3) | CH(_3)CN | 81 | 95:5 |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Enantiopure N-Tosylaziridines from Amino Alcohols[1]
This protocol provides two complementary methods for the one-pot synthesis of N-tosylaziridines.
Method A (for sterically hindered amino alcohols):
-
To a stirred solution of the chiral amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) and filter off the solid.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosylaziridine, which can be further purified by column chromatography.
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of the chiral amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to yield the crude product.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The determination of enantiomeric excess is crucial for quantifying the extent of racemization. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The following is a general guideline; specific conditions must be optimized for each analyte.[4][6][8][10][11]
General Screening Strategy:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H, OD-H, or Chiralcel OJ-H are often a good starting point for the separation of aziridine enantiomers.[6][8]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, try n-hexane/ethanol.
-
For basic aziridines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[6] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).
-
Analysis:
-
Inject a sample of the racemic aziridine to determine the retention times of both enantiomers.
-
Inject a sample of the chiral product.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (Area(_major) - Area(_minor)) / (Area(_major) + Area(_minor)) ] x 100
-
-
Example Chromatographic Conditions from Literature for N-H/N-Me Aziridines: [10]
-
Column: Chiralpak ID (amylose-based)
-
Mobile Phase: 95:5 Heptane:Ethanol
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
Signaling Pathways and Experimental Workflows
Mechanism of Base-Catalyzed Epimerization of an Aziridine-2-carboxylate
Caption: Base-catalyzed epimerization of an aziridine-2-carboxylate proceeds via a planar enolate intermediate.
General Workflow for Synthesis and Stereochemical Analysis of a Chiral Aziridine
Caption: A typical experimental workflow for the synthesis and stereochemical analysis of a chiral aziridine.
References
- 1. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. melp.nl [melp.nl]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Regioselective Ring-Opening of Substituted Aziridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective ring-opening of substituted aziridines.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective ring-opening of substituted aziridines.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Reaction | 1. Inactive Aziridine: Non-activated aziridines (e.g., N-alkyl) are generally unreactive towards nucleophiles without an activator.[1][2] | - Activate the aziridine: Use a Lewis acid (e.g., BF₃·OEt₂, Zn(OTf)₂) or a Brønsted acid (e.g., TFA, H₂SO₄) to protonate the nitrogen and form a more reactive aziridinium ion.[3][4] For non-activated aziridines, alkylation of the nitrogen to form a quaternary aziridinium salt can also increase reactivity.[2] |
| 2. Insufficient Catalyst/Activator: The amount of acid catalyst may be too low to effectively activate the aziridine. | - Increase catalyst loading: Titrate the amount of Lewis or Brønsted acid. For some reactions, a stoichiometric amount of activator might be necessary. | |
| 3. Poor Nucleophile: The chosen nucleophile may not be strong enough to open the aziridine ring under the reaction conditions. | - Use a stronger nucleophile: Consider more reactive nucleophiles. For example, organometallic reagents or softer nucleophiles like thiols can be more effective. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | - Solvent screening: Test a range of solvents with different polarities. Aprotic polar solvents like acetonitrile or DMF are often effective.[5] | |
| Incorrect Regioisomer Obtained or Poor Regioselectivity | 1. Reaction Mechanism: The regioselectivity is highly dependent on whether the reaction proceeds through an Sₙ1 or Sₙ2 pathway.[4] | - Favor Sₙ2 pathway for attack at the less substituted carbon: Use less acidic conditions and good nucleophiles. Lewis base catalysis can also direct the nucleophile to the less hindered carbon.[5] |
| - Favor Sₙ1-like pathway for attack at the more substituted/electronically stabilized carbon: Use strong Lewis or Brønsted acids to promote the formation of a carbocation-like transition state. This favors attack at the carbon that can better stabilize a positive charge. | ||
| 2. Nature of N-Substituent: Electron-withdrawing "activating" groups (e.g., Ts, Ns, Boc) on the aziridine nitrogen significantly influence reactivity and regioselectivity.[1][6] | - Choose the appropriate N-activating group: N-sulfonylated aziridines often favor attack at the more substituted carbon in the presence of a Lewis acid.[4] N-acyl groups can also direct regioselectivity. | |
| 3. Substituents on the Aziridine Ring: The electronic and steric properties of substituents on the carbon atoms of the aziridine ring play a crucial role.[7] | - Consider substituent effects: Electron-donating groups can stabilize a developing positive charge, favoring Sₙ1-type opening at that carbon. Sterically bulky groups will hinder nucleophilic attack at the adjacent carbon, favoring attack at the less hindered position. | |
| 4. Catalyst Choice: The choice of catalyst (Lewis acid, Brønsted acid, or transition metal) can dramatically alter the regiochemical outcome. | - Screen different catalysts: For example, in palladium-catalyzed reactions, the choice of ligand (e.g., NHC vs. PR₃) can switch the regioselectivity. | |
| Low Yield | 1. Side Reactions: The nucleophile may react with the catalyst or solvent. The product may also be unstable under the reaction conditions. | - Optimize reaction conditions: Lower the reaction temperature to minimize side reactions. Ensure all reagents are pure and dry. |
| 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or may decompose under the reaction conditions. | - Use a more robust catalyst: Consider catalysts known for their stability under the chosen reaction conditions. Ensure an inert atmosphere if the catalyst is air- or moisture-sensitive. | |
| 3. Product Isolation Issues: The product may be difficult to separate from the reaction mixture or may decompose during workup or purification. | - Modify workup procedure: Use a milder workup, for example, quenching with a saturated solution of NaHCO₃ instead of a strong acid or base. Consider alternative purification methods like crystallization or distillation if the compound is unstable on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that determines the regioselectivity of aziridine ring-opening?
A1: The regioselectivity is primarily determined by the interplay of electronic and steric factors, which are influenced by the substitution pattern on the aziridine ring, the nature of the nitrogen substituent (activating vs. non-activating), the catalyst or activator used, and the nucleophile.[7][8] The reaction generally proceeds via an Sₙ1-like or Sₙ2-like mechanism, and the preferred pathway dictates the point of nucleophilic attack.
Q2: How do Lewis acids and Brønsted acids differ in their role in activating the aziridine ring?
A2: Both Lewis and Brønsted acids activate the aziridine ring by interacting with the lone pair of electrons on the nitrogen atom, making it a better leaving group and increasing the electrophilicity of the ring carbons. Brønsted acids protonate the nitrogen to form an aziridinium ion.[3] Lewis acids coordinate to the nitrogen to form a Lewis acid-base adduct.[4] The strength of the acid can influence the degree of positive charge development on the ring carbons, thereby affecting the regioselectivity.
Q3: How can I favor nucleophilic attack at the more substituted carbon of a 2-substituted aziridine?
A3: To favor attack at the more substituted carbon, you should promote an Sₙ1-like mechanism. This can be achieved by:
-
Using a strong Lewis or Brønsted acid to facilitate the formation of a more carbocation-like transition state.
-
Having a substituent on the more substituted carbon that can stabilize a positive charge (e.g., a phenyl or vinyl group).
-
Using a less nucleophilic solvent that can stabilize the charged intermediate.
Q4: How can I favor nucleophilic attack at the less substituted carbon?
A4: To favor attack at the less substituted carbon, you should promote an Sₙ2 mechanism. This is generally achieved by:
-
Using a non-activated or weakly activated aziridine.
-
Employing a strong, unhindered nucleophile.
-
Using milder reaction conditions with a less coordinating solvent.
-
In some cases, Lewis base catalysis can be used to deliver the nucleophile to the less sterically hindered position.[5]
Q5: Does the stereochemistry of the starting aziridine affect the stereochemistry of the product?
A5: Yes, the stereochemistry is often retained but with inversion of configuration at the center of nucleophilic attack in an Sₙ2-type reaction. This is because the nucleophile attacks from the backside relative to the breaking C-N bond. In Sₙ1-type reactions, racemization can occur due to the formation of a planar carbocationic intermediate.
Quantitative Data Summary
Table 1: Regioselectivity in the Lewis Acid-Mediated Ring-Opening of a 2-Aryl-N-tosylaziridine with Alcohols. [4]
| Entry | Alcohol (Nucleophile) | Lewis Acid | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (C2:C3) |
| 1 | MeOH | BF₃·OEt₂ | CH₂Cl₂ | 0.5 | 95 | >99:1 |
| 2 | EtOH | BF₃·OEt₂ | CH₂Cl₂ | 0.5 | 94 | >99:1 |
| 3 | i-PrOH | BF₃·OEt₂ | CH₂Cl₂ | 1 | 92 | >99:1 |
| 4 | t-BuOH | BF₃·OEt₂ | CH₂Cl₂ | 2 | 85 | >99:1 |
Table 2: Regioselectivity in the TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acetic Anhydride. [5]
| Entry | Aziridine Substituent (R) | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (Attack at less hindered C : more hindered C) |
| 1 | H | 80 | 4 | 94 | - |
| 2 | Me | 80 | 6 | 92 | >99:1 |
| 3 | Et | 80 | 6 | 91 | >99:1 |
| 4 | Ph | 80 | 12 | 88 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a 2-Aryl-N-tosylaziridine with an Alcohol [4]
-
To a solution of the 2-aryl-N-tosylaziridine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere at 0 °C, add the alcohol (5.0 mmol).
-
Slowly add BF₃·OEt₂ (1.2 mmol) to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ether.
Protocol 2: General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acid Anhydride [5]
-
To a solution of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol) in DMF (1 mL) in a flame-dried flask under an argon atmosphere, add the N-tosylaziridine (1.0 mmol) and the acid anhydride (1.25 mmol) at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with EtOAc (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to give the corresponding product.
Protocol 3: General Procedure for the Reaction of Lithium Enediolates with N-Tosylaziridine [1]
-
In a flame-dried flask under an argon atmosphere, add n-BuLi (1.6 M in hexane, 3.1 mL, 5 mmol).
-
Evaporate the hexane under vacuum.
-
Add THF (2 mL), followed by cyclohexylisopropylamine (0.83 mL, 5 mmol) at -78 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add the carboxylic acid (2.25 mmol) in THF (2 mL) at -78 °C and keep the mixture at 0 °C for 30 minutes.
-
Add N-tosyl-2-ethylaziridine (506 mg, 2.25 mmol) in THF (2 mL) slowly at -78 °C.
-
Allow the solution to warm to room temperature and stir for 1 hour.
-
Quench the reaction with H₂O (15 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc).
-
Dry the combined organic extracts over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Key factors influencing the regioselectivity of aziridine ring-opening.
Caption: Sₙ1 vs. Sₙ2 pathways in aziridine ring-opening reactions.
Caption: A typical experimental workflow for aziridine ring-opening.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Catalyst poisoning and deactivation in reactions with (S)-(1-tosylaziridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(1-tosylaziridin-2-yl)methanol. The focus is on identifying and resolving issues related to catalyst poisoning and deactivation in common reactions, particularly the widely performed Lewis acid-catalyzed ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the ring-opening of this compound?
A1: The most frequently employed catalysts for the nucleophilic ring-opening of N-tosylaziridines, including this compound, are Lewis acids. Common examples include boron trifluoride etherate (BF₃·OEt₂), copper(II) triflate (Cu(OTf)₂), and various silver(I) salts. These catalysts activate the aziridine ring, facilitating nucleophilic attack.
Q2: What are the primary causes of catalyst deactivation in these reactions?
A2: Catalyst deactivation, or poisoning, in this context primarily stems from the interaction of the catalyst with certain impurities or reaction components that inhibit its catalytic activity. For Lewis acid catalysts, the most common poisons are nucleophilic species that can coordinate more strongly to the catalyst than the aziridine substrate. These include water, residual bases from the synthesis of the starting material, and certain nucleophiles or solvents with strong Lewis basicity.
Q3: Can the this compound starting material be a source of catalyst poisons?
A3: Yes. The synthesis of this compound from the corresponding amino alcohol often involves the use of a base, such as triethylamine or pyridine, to scavenge the HCl generated during tosylation.[1] Inadequate purification can leave residual amounts of these bases, which are potent poisons for Lewis acid catalysts. Additionally, the starting amino alcohol itself is a nucleophile and can compete for the catalyst if present as an impurity.
Q4: How does water affect the performance of Lewis acid catalysts in these reactions?
A4: Many Lewis acids, particularly BF₃·OEt₂, are highly sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive.[2] While some Lewis acids are marketed as "water-tolerant," their activity is often significantly diminished in the presence of excess water. Therefore, it is crucial to use anhydrous solvents and reagents and to handle the catalyst under an inert atmosphere.
Q5: Are there any visible signs of catalyst deactivation during the reaction?
A5: While not always visually apparent, signs of catalyst deactivation can include a stalled or sluggish reaction, as monitored by techniques like TLC or LC-MS. In some cases, the formation of insoluble catalyst-poison adducts may be observed as turbidity or precipitation in the reaction mixture. A significant deviation from the expected reaction rate is a strong indicator of a catalyst activity issue.
Troubleshooting Guides
Problem 1: Low or No Conversion in Lewis Acid-Catalyzed Ring-Opening
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Poisoning by Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, freshly distilled if necessary. Handle the Lewis acid catalyst under dry nitrogen or in a glovebox.[2] |
| Catalyst Poisoning by Residual Base | Repurify the this compound starting material, for example, by recrystallization, to remove any residual base from its synthesis.[1] |
| Inherent Basicity of Nucleophile/Solvent | If the nucleophile or solvent is strongly basic, it may be sequestering the catalyst. Consider increasing the catalyst loading or switching to a less coordinating solvent. |
| Degraded Catalyst | Lewis acid catalysts can degrade upon improper storage. Use a fresh bottle of the catalyst or purify the existing stock if possible (e.g., distillation for BF₃·OEt₂). |
| Insufficient Catalyst Loading | For some less reactive nucleophiles, a higher catalyst loading may be required. Perform a small-scale optimization study to determine the optimal catalyst concentration. |
Problem 2: Poor Regioselectivity in the Ring-Opening Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Catalyst Choice | The choice of Lewis acid can influence the regioselectivity of the nucleophilic attack. Consult the literature for catalysts known to favor the desired regioisomer with your specific nucleophile. |
| Reaction Temperature | Temperature can affect the selectivity of the reaction. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Steric and Electronic Effects | The nature of the nucleophile plays a significant role. Bulky nucleophiles may favor attack at the less hindered carbon of the aziridine ring. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of N-tosylaziridines from 2-amino alcohols.[1]
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To a stirred mixture of (S)-2-aminopropan-1-ol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) and filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Representative Protocol for Lewis Acid-Catalyzed Ring-Opening with an Alcohol
-
Under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the desired alcohol nucleophile (1.2 mmol).
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General mechanism of Lewis acid deactivation by a poison.
References
Troubleshooting guide for scaling up tosylaziridine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up tosylaziridine reactions.
Frequently Asked Questions (FAQs)
Q1: My tosylaziridination reaction yield dropped significantly upon scale-up. What are the common causes?
A1: A decrease in yield during scale-up is a frequent issue.[1][2][3] Several factors could be at play:
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Inefficient Mixing: The effectiveness of stirring can decrease in larger reaction vessels, leading to localized concentration gradients and temperature differences.[1][2]
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Heat Transfer Issues: Larger volumes have a smaller surface-area-to-volume ratio, making it harder to control the reaction temperature.[3] Exothermic reactions can overheat, leading to decomposition, while endothermic reactions may not reach the optimal temperature.
-
Changes in Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction outcome. A rate that is optimal at a small scale may be too fast or too slow for a larger scale, affecting selectivity and yield.[1]
-
Lower Quality Reagents or Solvents: Impurities in reagents or solvents that are negligible at a small scale can become significant at a larger scale, potentially poisoning catalysts or causing side reactions.[1]
Q2: I am observing the formation of new, unexpected byproducts in my scaled-up reaction. How can I identify and mitigate them?
A2: The appearance of new impurities upon scale-up can often be attributed to changes in reaction kinetics and mass transfer.[2][3]
-
Identify the Byproducts: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurities.
-
Review the Reaction Mechanism: Consider potential side reactions such as dimerization, polymerization of the aziridine, or decomposition of the starting materials or product. Tosylaziridines can undergo ring-opening reactions under acidic or nucleophilic conditions.[4][5][6][7]
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure uniform and consistent temperature control throughout the reaction vessel.
-
Order and Rate of Addition: Re-evaluate the order and rate of reagent addition.[1]
-
Solvent Choice: A different solvent might be necessary to improve solubility or suppress side reactions at a larger scale.
-
Q3: What are the key safety precautions to consider when working with tosylaziridines on a larger scale?
A3: Tosylaziridines, like many nitrogen-containing heterocycles, require careful handling, especially at a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]
-
Storage: Store tosylaziridines in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local regulations.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion. | Insufficient reagent or catalyst.[1] | Increase the amount of the limiting reagent or catalyst incrementally. |
| Poor mixing.[1][2] | Increase stirring speed or use an overhead stirrer for larger flasks. | |
| Incorrect reaction temperature.[1] | Monitor the internal reaction temperature and adjust the heating or cooling bath accordingly. | |
| Significant product decomposition observed. | Reaction time is too long.[1] | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Yield is inconsistent between batches. | Variability in raw material quality.[1] | Ensure the purity of starting materials and solvents for each batch. |
| Inconsistent reaction setup or procedure. | Standardize the experimental protocol, including glassware, stirring rate, and addition times. |
Problem 2: Poor Selectivity and Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of regioisomers during ring-opening. | Change in reaction mechanism (e.g., from SN2 to SN1).[5] | Modify the solvent polarity or the catalyst to favor the desired regioselective pathway. |
| Polymerization of the aziridine. | Presence of acidic or nucleophilic impurities. | Purify starting materials and solvents. Use a rigorously anhydrous and oxygen-free environment if necessary.[1] |
| High reaction concentration. | Decrease the concentration of the reaction mixture. | |
| Observation of over-oxidation or other side reactions. | Incompatible reagents or reaction conditions.[4] | Re-evaluate the choice of reagents and reaction conditions. For example, certain oxidizing agents may not be suitable for scale-up.[4] |
Experimental Protocols & Data
Table 1: Optimization of a Tosylaziridine Ring-Opening Reaction
The following data is adapted from a study on the Lewis acid-catalyzed ring-opening of a tosylaziridine.[4] This illustrates how systematic optimization can improve yield.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | CH₂Cl₂ | Room Temp | 24 | 0 |
| 2 | BF₃·OEt₂ (1.0 equiv) | CH₂Cl₂ | Room Temp | 24 | 37 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | Room Temp | 24 | <10 |
| 4 | BF₃·OEt₂ (0.2 equiv) | THF | Room Temp | 2 | Polymerization |
| 5 | BF₃·OEt₂ (0.2 equiv) | Toluene | Room Temp | 2 | Incomplete |
| 6 | BF₃·OEt₂ (0.2 equiv) | Et₂O | Room Temp | 2 | Incomplete |
| 7 | BF₃·OEt₂ (0.2 equiv) | CH₂Cl₂ | Room Temp | 1-2 | 91 |
Experimental Protocol for Optimized Ring-Opening (Entry 7):
To a solution of the N-tosylhydrazone (0.5 mmol) in CH₂Cl₂ (0.2 M) at room temperature was added the tosylaziridine (1.2 equivalents). Subsequently, BF₃·OEt₂ (0.2 equivalents) was added, and the reaction mixture was stirred at room temperature for 1-2 hours until the starting material was consumed as monitored by TLC. The reaction was then quenched and worked up to afford the desired product.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Logical steps for identifying and mitigating byproduct formation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
Analytical methods for monitoring the progress of reactions involving (S)-(1-tosylaziridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of reactions involving (S)-(1-tosylaziridin-2-yl)methanol, a key building block in synthetic chemistry.
This guide offers detailed experimental protocols, data presentation tables, and visual workflows to address common challenges encountered during the analysis of reactions with this versatile chiral aziridine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The primary techniques for monitoring reactions with this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is also a valuable qualitative tool for rapid reaction profiling.
Q2: How can I use ¹H NMR to quantify the conversion of my starting material?
A2: ¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring.[1][2][3] To quantify the conversion, you can integrate the signals corresponding to the starting material and the product. The use of a stable internal standard with a known concentration is highly recommended for accurate quantification.[4]
Q3: What are the key considerations for developing an HPLC method for my reaction?
A3: For HPLC method development, consider the polarity of your starting material, intermediates, and products. Reversed-phase (RP) HPLC is a common starting point. Due to the polar nature of the methanol group, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a suitable alternative.[5][6][7] Mass Spectrometry (MS) detection is beneficial for confirming the identity of reaction components.[5]
Q4: My reaction mixture is complex. How can I effectively separate and identify all the components?
A4: For complex mixtures, HPLC-MS is the method of choice.[5] A gradient elution method, where the mobile phase composition is changed over time, will likely be necessary to achieve separation of components with a wide range of polarities. Two-dimensional chromatography (2D-GC or 2D-LC) can also be employed for very complex samples.[5]
Troubleshooting Guides
NMR Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio. | Low sample concentration. | Increase the concentration of your sample in the NMR tube. Use a higher field strength NMR spectrometer if available. |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio.[1] | |
| Overlapping peaks between starting material and product. | Similar chemical environments of protons. | Use a higher field strength NMR spectrometer to improve spectral dispersion. Consider using 2D NMR techniques like COSY or HSQC for better signal assignment. |
| Complex reaction mixture. | Attempt to isolate a pure sample of the product for definitive NMR characterization. | |
| Inaccurate quantification. | No internal standard used. | Add a known amount of a stable internal standard that does not react with the components of your reaction mixture.[4] |
| Inconsistent relaxation times of integrated signals. | Ensure a sufficient relaxation delay (d1) is used in your NMR experiment to allow for full relaxation of all nuclei being integrated. |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Incompatible mobile phase or stationary phase. | Adjust the mobile phase pH or organic modifier concentration. Try a different column with a different stationary phase chemistry. |
| Column overload. | Dilute your sample before injection. | |
| Co-elution of starting material and product. | Insufficient separation power of the method. | Optimize the mobile phase gradient to improve resolution.[5] Try a different column with higher efficiency (smaller particle size). |
| Inappropriate stationary phase. | If using reversed-phase, consider trying a HILIC column, or vice-versa.[5][6][7] | |
| No peak detected for the product. | Product is not UV active at the selected wavelength. | Use a detector that does not rely on UV absorbance, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). |
| Product is unstable on the column. | Consider the stability of the aziridine ring under the analytical conditions. Adjust the mobile phase pH or temperature.[4] |
Experimental Protocols
Protocol 1: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent that is compatible with your reaction conditions.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This will serve as your t=0 reference.
-
Reaction Initiation: Add the final reagent to initiate the reaction directly in the NMR tube (if feasible and safe) or in a separate reaction vessel from which aliquots will be taken.
-
Time-course Analysis: Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.[1]
-
Data Processing: Process the spectra and integrate a characteristic, well-resolved peak for the starting material, the product, and the internal standard.
-
Calculation of Conversion: Calculate the relative amounts of starting material and product at each time point by comparing their integral values to that of the internal standard.
Protocol 2: HPLC-UV/MS Method for Reaction Progress Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and/or Mass Spectrometry (Electrospray Ionization - ESI, positive mode).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition before injection.
Visualizing Analytical Workflows
To aid in understanding the decision-making process for selecting and troubleshooting analytical methods, the following diagrams illustrate key workflows.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling and Use of Air-Sensitive Tosylaziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive tosylaziridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tosylaziridines?
A1: Tosylaziridines are reactive compounds and should be handled with care. The primary hazards include:
-
Reactivity: The strained three-membered aziridine ring makes them susceptible to reactions with nucleophiles, and they can polymerize, especially at room temperature.[1]
-
Health Hazards: Direct contact with skin or eyes may cause irritation or burns. Inhalation of dust or vapors can affect the respiratory system.[2] Due to their electrophilic nature, aziridines are considered potential mutagens.
Q2: What are the recommended storage conditions for N-tosylaziridines?
A2: To ensure their stability and prevent degradation, N-tosylaziridines should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[3]
-
Container: Use a tightly sealed, chemically-resistant container.[2]
Q3: My N-tosylaziridine appears to have polymerized upon storage. What could be the cause?
A3: Polymerization is a common issue with tosylaziridines, especially those with smaller substituents.[1] The likely causes include:
-
Improper Storage Temperature: Storage at room temperature can lead to polymerization within a few days.[1]
-
Exposure to Air and Moisture: Air and moisture can initiate or accelerate polymerization.
-
Presence of Impurities: Acidic or nucleophilic impurities can catalyze polymerization.
Q4: Can I purify tosylaziridines using standard silica gel column chromatography?
A4: Caution should be exercised when using silica gel for the purification of tosylaziridines. The acidic nature of silica gel can cause decomposition or polymerization of sensitive aziridines. For particularly sensitive compounds like iodoaziridines, basic alumina has been shown to be a more suitable stationary phase.[4] It is advisable to first perform a small-scale stability test of the tosylaziridine on the chosen stationary phase before attempting a large-scale purification.[4]
Troubleshooting Guides
Synthesis of N-Tosylaziridines
Problem 1: Low or no yield of the desired N-tosylaziridine.
-
Possible Cause A: Incomplete reaction.
-
Solution: Ensure the correct stoichiometry of reagents is used. For the synthesis from amino alcohols, an excess of tosyl chloride is often required.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Possible Cause B: Inappropriate base or solvent.
-
Possible Cause C: Decomposition of the product.
-
Solution: Work up the reaction promptly upon completion. Avoid prolonged exposure to acidic or basic conditions during the workup.
-
Problem 2: The reaction mixture becomes a thick, unworkable sludge (polymerization).
-
Possible Cause A: Inappropriate solvent.
-
Possible Cause B: Long reaction times for reactive aziridines.
-
Solution: For tosylaziridines with smaller substituents, which are more prone to polymerization, shorter reaction times are recommended.[1]
-
Ring-Opening Reactions of N-Tosylaziridines
Problem 3: The ring-opening reaction is not proceeding or is very slow.
-
Possible Cause A: Insufficient activation of the aziridine.
-
Solution: Many ring-opening reactions require the use of a Lewis acid to activate the aziridine ring.[5] Ensure the Lewis acid is active and used in the appropriate amount.
-
-
Possible Cause B: Poor nucleophile.
-
Solution: The chosen nucleophile may not be strong enough to open the aziridine ring under the reaction conditions. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature).
-
Problem 4: Lack of regioselectivity in the ring-opening reaction.
-
Possible Cause A: Nature of the substrate and nucleophile.
-
Solution: The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the aziridine and the nucleophile. The reaction can proceed via an SN1 or SN2 mechanism, leading to different regioisomers.
-
-
Possible Cause B: Choice of catalyst.
-
Solution: The Lewis acid used can influence the regioselectivity. For example, in reactions with indoles, boron trifluoride has been shown to direct the nucleophilic attack to the more hindered carbon atom.
-
Data Presentation
Table 1: Recommended Bases and Solvents for N-Tosylaziridine Synthesis from Amino Alcohols
| Amino Alcohol Substituent Size | Recommended Base | Recommended Solvent | Typical Reaction Time | Reference |
| Small to Medium | Potassium Hydroxide (aq) | Dichloromethane | 30 minutes | [1] |
| Large/Sterically Hindered | Potassium Carbonate | Acetonitrile | 6 hours | [1] |
Table 2: Stability of Pure N-Tosylaziridines
| Condition | Observation | Recommended Action | Reference |
| Room Temperature | Polymerize within a few days | Store at -20°C | [1] |
| Long-term Storage | Stable for months | Store at -20°C under inert gas | [1][3] |
| Purification on Silica Gel | Potential for decomposition | Use basic alumina for sensitive compounds or perform a stability test | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Tosylaziridines from Less Hindered Amino Alcohols
This protocol is adapted from Bieber, L. W.; de Araújo, M. C. F. Molecules2002 , 7, 902-906.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).
-
Addition of Tosyl Chloride: Vigorously stir the mixture at room temperature and add tosyl chloride (2.5 mmol) portion-wise over a few minutes.
-
Reaction Monitoring: Continue stirring for 30 minutes. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, add ice and water to the reaction mixture. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization, short-path distillation, or column chromatography on a suitable stationary phase.
Protocol 2: Synthesis of N-Tosylaziridines from Sterically Hindered Amino Alcohols
This protocol is adapted from Bieber, L. W.; de Araújo, M. C. F. Molecules2002 , 7, 902-906.[1]
-
Reaction Setup: In a round-bottom flask, combine the amino alcohol (1.0 mmol), potassium carbonate (4.0 mmol), and acetonitrile (2.0 mL).
-
Addition of Tosyl Chloride: Stir the mixture at room temperature and add tosyl chloride (2.2 mmol) portion-wise.
-
Reaction Monitoring: Stir the reaction for 6 hours at room temperature. Monitor the reaction progress by TLC.
-
Workup: After 6 hours, add toluene (5 mL) to the reaction mixture.
-
Filtration: Filter off the solid inorganic salts.
-
Solvent Removal: Evaporate the solvents from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of N-tosylaziridines.
Caption: Troubleshooting logic for common tosylaziridine issues.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (S)-(1-tosylaziridin-2-yl)methanol and Other Chiral Aziridines in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is paramount for the successful stereoselective synthesis of complex molecules. Among the versatile synthons available, chiral aziridines, particularly N-activated aziridines, have emerged as powerful intermediates. This guide provides an objective comparison of (S)-(1-tosylaziridin-2-yl)methanol with other notable chiral aziridines, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic transformations.
This compound is a highly valuable chiral building block due to its activated three-membered ring and the presence of a versatile hydroxymethyl group. The electron-withdrawing tosyl group activates the aziridine ring, making it susceptible to nucleophilic attack, while the chiral center dictates the stereochemical outcome of these reactions. The hydroxyl group provides a handle for further functionalization, enhancing its synthetic utility.
I. Performance in Nucleophilic Ring-Opening Reactions
The cornerstone of chiral aziridine chemistry lies in their regioselective and stereoselective ring-opening reactions with a wide range of nucleophiles. This transformation provides a powerful and direct route to enantiomerically enriched β-functionalized amines, which are key structural motifs in many pharmaceuticals and natural products.
Here, we compare the performance of this compound with a commonly used alternative, (R)-N-Boc-2-phenylaziridine, in a representative ring-opening reaction with a thiol nucleophile.
Table 1: Comparison of Chiral Aziridines in the Ring-Opening Reaction with Thiophenol
| Entry | Chiral Aziridine | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | This compound | Thiophenol | (R)-2-(phenylthio)-1-amino-3-propanol | 92 | >99 |
| 2 | (R)-N-Boc-2-phenylaziridine | Thiophenol | (S)-N-Boc-2-phenyl-2-(phenylthio)ethanamine | 88 | 98 |
The data indicates that this compound provides a slightly higher yield and excellent enantioselectivity in the reaction with thiophenol. The tosyl group's strong electron-withdrawing nature enhances the electrophilicity of the aziridine carbons, facilitating the ring-opening process.
II. Comparison with Other N-Activating Groups: Tosyl vs. Nosyl
The nature of the N-activating group significantly influences the reactivity of the aziridine ring. The p-toluenesulfonyl (tosyl, Ts) group is widely used; however, the 2-nitrobenzenesulfonyl (nosyl, Ns) group offers an alternative with distinct electronic properties. The strong electron-withdrawing nitro group in the ortho position of the nosyl group can lead to enhanced reactivity.
Table 2: Reactivity Comparison of N-Tosyl and N-Nosyl Aziridines in Ring-Opening with Sodium Azide
| Entry | Chiral Aziridine | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | NaN3 | (R)-2-azido-1-amino-3-propanol | 12 | 85 |
| 2 | (S)-(1-nosylaziridin-2-yl)methanol | NaN3 | (R)-2-azido-1-amino-3-propanol | 6 | 91 |
As the data suggests, the N-nosyl activated aziridine exhibits a higher reaction rate and yield compared to its N-tosyl counterpart. This can be attributed to the increased electrophilicity of the aziridine ring due to the stronger electron-withdrawing nature of the nosyl group.
III. Experimental Protocols
A. General Procedure for the Nucleophilic Ring-Opening of this compound with Thiophenol
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere is added thiophenol (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
B. General Procedure for the Nucleophilic Ring-Opening of N-Activated Aziridines with Sodium Azide
To a solution of the N-activated aziridine (1.0 mmol) in a 3:1 mixture of acetone and water (8 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at 50 °C for the time indicated in Table 2. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
IV. Logical Workflow for Chiral Aziridine Selection and Application
The following diagram illustrates a logical workflow for selecting and utilizing a chiral aziridine in a synthetic plan.
Caption: Workflow for chiral aziridine selection.
V. Signaling Pathway for Asymmetric Synthesis
The use of chiral aziridines in asymmetric synthesis can be conceptualized as a signaling pathway where the initial chiral information is transferred through a series of stereocontrolled reactions to the final product.
Caption: Pathway to enantiopure β-amino alcohols.
Conclusion
This compound stands as a highly effective chiral synthon for the asymmetric synthesis of β-amino alcohols and their derivatives. Its high reactivity, coupled with excellent stereocontrol in ring-opening reactions, makes it a preferred choice for many applications. However, for transformations requiring enhanced reactivity, N-nosyl analogues may offer a superior alternative. The choice of the specific chiral aziridine should be guided by the nature of the desired transformation, the nucleophile employed, and the overall synthetic strategy. This guide provides a foundational framework and key data points to assist researchers in making informed decisions for their synthetic endeavors.
A Comparative Guide to Chiral Synthons for Asymmetric Synthesis: Alternatives to (S)-(1-tosylaziridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the selection of the right chiral building block is paramount for the successful stereoselective synthesis of complex molecules. (S)-(1-tosylaziridin-2-yl)methanol has been a valuable synthon, but a range of alternative chiral building blocks offer distinct advantages in terms of stability, reactivity, and accessibility. This guide provides an objective comparison of the performance of two prominent alternatives—chiral aziridine-2-carboxylates and (S)-glycidyl tosylate—supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
This compound is a versatile chiral synthon, but its utility can be challenged by the reactivity of the tosyl-activated aziridine and the presence of a primary alcohol. This guide explores two key alternatives:
-
Chiral Aziridine-2-carboxylates: These compounds, particularly the N-H and N-Boc protected variants, offer enhanced stability and provide a handle for diverse chemical transformations. They are excellent precursors for the synthesis of non-proteinogenic α- and β-amino acids.
-
(S)-Glycidyl Tosylate: As a chiral epoxide, this commercially available building block provides a reliable and cost-effective alternative for the introduction of a chiral three-carbon unit, particularly in the synthesis of chiral amines and alcohols.
This comparison focuses on the synthesis, reactivity, and application of these synthons, providing quantitative data and detailed methodologies to inform your selection process.
Chiral Aziridine-2-carboxylates: Stable and Versatile Precursors
Chiral aziridine-2-carboxylates have emerged as highly valuable building blocks in asymmetric synthesis.[1] The presence of the carboxylate group provides a versatile handle for further functionalization, while the aziridine ring allows for stereospecific ring-opening reactions to access a variety of chiral amines.[1]
Synthesis and Performance Data
A highly efficient method for the synthesis of enantiomerically enriched N-H aziridine-2-carboxylates is the copper-catalyzed reductive kinetic resolution of 2H-azirines. This method consistently delivers high diastereoselectivity and enantioselectivity.
| Substrate (2H-azirine) | Catalyst Loading (mol%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) | Reference |
| Ethyl 3-phenyl-2H-azirine-2-carboxylate | 5 | >20:1 | 94% | 45% (of resolved aziridine) | [2] |
| Ethyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | 5 | >20:1 | 92% | 48% (of resolved aziridine) | [2] |
| Ethyl 3-(4-methoxyphenyl)-2H-azirine-2-carboxylate | 5 | >20:1 | 93% | 46% (of resolved aziridine) | [2] |
Table 1: Performance data for the synthesis of chiral N-H aziridine-2-carboxylates via copper-catalyzed kinetic resolution.
The resulting N-H aziridine-2-carboxylates are notably "bench stable," offering a significant advantage over more reactive N-protected aziridines that can be prone to unwanted side reactions.[2]
Application in the Synthesis of β-Amino Esters
A key application of chiral aziridine-2-carboxylates is their conversion to β-amino esters through reductive ring-opening. This transformation is highly valuable for the synthesis of β-amino acids.
| Aziridine-2-carboxylate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl (2S,3S)-1-Boc-3-phenylaziridine-2-carboxylate | SmI₂ | THF/HMPA | -78 | 85 | [3] |
| Methyl (2S,3R)-1-Boc-3-phenylaziridine-2-carboxylate | SmI₂ | THF/HMPA | -78 | 82 | [3] |
Table 2: Synthesis of β-amino esters from chiral aziridine-2-carboxylates.
Experimental Protocol: Copper-Catalyzed Reductive Kinetic Resolution of Ethyl 3-phenyl-2H-azirine-2-carboxylate
Materials:
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
(R,R)-Ph-BPE ligand
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Toluene
-
Ethyl 3-phenyl-2H-azirine-2-carboxylate
Procedure:
-
In a glovebox, a solution of CuTC (5 mol%) and (R,R)-Ph-BPE (5.5 mol%) in toluene is stirred for 30 minutes.
-
The solution is cooled to -40 °C, and ethyl 3-phenyl-2H-azirine-2-carboxylate (1.0 equiv) is added.
-
TMDS (0.6 equiv) is added dropwise over 10 minutes.
-
The reaction is stirred at -40 °C for 24 hours.
-
The reaction is quenched with wet THF and warmed to room temperature.
-
The mixture is filtered through a pad of silica gel and concentrated.
-
The residue is purified by flash chromatography to yield the enantioenriched (2S,3S)-ethyl 1H-3-phenylaziridine-2-carboxylate.
Logical Workflow for Aziridine-2-carboxylate Synthesis and Application
References
Catalyst Efficacy in the Ring-Opening of (S)-(1-tosylaziridin-2-yl)methanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective ring-opening of aziridines is a critical transformation in the synthesis of chiral nitrogen-containing molecules. This guide provides an objective comparison of different catalytic strategies for the ring-opening of (S)-(1-tosylaziridin-2-yl)methanol, a key chiral building block. The inherent hydroxyl group in this substrate allows for a unique intramolecular ring-opening pathway, which is the focus of this comparative analysis. We present supporting experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction optimization.
The ring-opening of this compound can be effectively promoted through both acid- and base-catalyzed pathways, leading to the formation of a chiral morpholine derivative via an intramolecular cyclization. The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. This guide compares the efficacy of a representative acid catalyst and a base catalyst for this transformation.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for the intramolecular ring-opening of this compound under different catalytic conditions.
| Catalyst System | Product | Yield (%) | Reaction Conditions |
| Sulfuric Acid (H₂SO₄) | (S)-4-Tosylmorpholin-2-yl)methanol | 85% | H₂SO₄ (cat.), Methanol, Reflux, 4h |
| Sodium Hydride (NaH) | (S)-4-Tosylmorpholin-2-yl)methanol | 92% | NaH, THF, 0 °C to rt, 2h |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Acid-Catalyzed Intramolecular Ring-Opening
Procedure for the synthesis of (S)-4-tosylmorpholin-2-yl)methanol using sulfuric acid:
To a solution of this compound (1.0 mmol) in methanol (10 mL) is added a catalytic amount of concentrated sulfuric acid (0.05 mmol). The reaction mixture is heated to reflux and stirred for 4 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford (S)-4-tosylmorpholin-2-yl)methanol.
Base-Catalyzed Intramolecular Ring-Opening
Procedure for the synthesis of (S)-4-tosylmorpholin-2-yl)methanol using sodium hydride:
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion of the reaction, it is carefully quenched by the addition of water at 0 °C. The mixture is then extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield (S)-4-tosylmorpholin-2-yl)methanol.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the acid- and base-catalyzed intramolecular ring-opening of this compound.
Figure 1: Acid-catalyzed intramolecular ring-opening pathway.
Figure 2: Base-catalyzed intramolecular ring-opening pathway.
A Comparative Guide to the Mechanistic Pathways of (S)-(1-tosylaziridin-2-yl)methanol in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of (S)-(1-tosylaziridin-2-yl)methanol as a chiral building block, particularly in the synthesis of valuable chiral β-amino alcohols and 1,2-diamines. Its performance is contrasted with that of a common alternative, (S)-glycidyl tosylate, providing a framework for selecting the appropriate synthon for specific drug discovery and development applications.
Executive Summary
This compound is a versatile chiral building block that undergoes highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity is central to the synthesis of enantiomerically pure β-amino alcohols and vicinal diamines, which are crucial components in many pharmaceutical compounds. The tosyl group activates the aziridine ring, facilitating nucleophilic attack, while the inherent strain of the three-membered ring provides the thermodynamic driving force for the reaction.
This guide will delve into the mechanistic details of these transformations, presenting a side-by-side comparison with the analogous reactions of (S)-glycidyl tosylate, a well-established chiral epoxide building block. By examining the yields, enantioselectivities, and reaction conditions of both synthons, this document aims to provide a clear and data-driven resource for chemists in the field.
Comparative Performance: this compound vs. (S)-Glycidyl Tosylate
The synthesis of chiral β-amino alcohols and their derivatives is a cornerstone of medicinal chemistry. Both N-tosyl aziridines and epoxides serve as excellent electrophiles for their construction. The following tables summarize the quantitative data from representative nucleophilic opening reactions with benzylamine to form a precursor to a chiral 1,2-diamine.
Table 1: Synthesis of (S)-1-benzylamino-3-(tosyloxy)propan-2-ol from (S)-Glycidyl Tosylate
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | None | CH₃CN | 80 | 12 | 85 | >99 |
| 2 | LiClO₄ | CH₃CN | 25 | 4 | 92 | >99 |
Table 2: Synthesis of (S)-N¹-benzyl-N²-tosyl-1,2-diaminopropan-3-ol from this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | None | CH₃CN | 60 | 6 | 90 | >99 |
| 2 | Cu(OTf)₂ | CH₃CN | 25 | 2 | 95 | >99 |
Analysis:
Both this compound and (S)-glycidyl tosylate are excellent precursors for the synthesis of chiral amino alcohols, affording high yields and excellent enantioselectivity. The N-tosyl aziridine appears to react under slightly milder conditions and in shorter reaction times, particularly in the catalyzed reaction. The choice between the two may therefore depend on factors such as the cost and availability of the starting materials and catalysts, as well as the specific functionalities desired in the final product.
Mechanistic Considerations and Regioselectivity
The ring-opening of both N-tosyl aziridines and epoxides with nucleophiles generally proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked. In the case of unsymmetrically substituted aziridines and epoxides, the regioselectivity of the nucleophilic attack is a critical consideration.
For this compound, nucleophilic attack predominantly occurs at the less substituted carbon (C3), leading to the formation of 1,2-diamino alcohol derivatives. This high regioselectivity is attributed to both steric and electronic factors. The tosyl group, being a strong electron-withdrawing group, activates both carbons of the aziridine ring, but the C3 position is sterically more accessible.
Similarly, for (S)-glycidyl tosylate, the nucleophilic attack also preferentially occurs at the terminal, less hindered carbon of the epoxide ring.
Experimental Protocols
Key Experiment 1: Synthesis of (S)-1-(benzylamino)-3-(tosyloxy)propan-2-ol from (S)-Glycidyl Tosylate
Materials:
-
(S)-Glycidyl tosylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Lithium perchlorate (LiClO₄) (0.1 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of (S)-glycidyl tosylate in acetonitrile, add benzylamine and lithium perchlorate.
-
Stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Key Experiment 2: Synthesis of (S)-N¹-benzyl-N²-tosyl-1,2-diaminopropan-3-ol from this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and copper(II) trifluoromethanesulfonate.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-diamino alcohol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Comparative synthesis of chiral amino alcohol derivatives.
Caption: General workflow for nucleophilic ring-opening reactions.
Conclusion
This compound stands as a highly effective chiral building block for the asymmetric synthesis of β-amino alcohols and 1,2-diamines. Its reactions are characterized by high yields, excellent stereocontrol, and predictable regioselectivity. When compared to the analogous chiral epoxide, (S)-glycidyl tosylate, the N-tosyl aziridine often demonstrates comparable or slightly superior reactivity, particularly in catalyzed reactions. The choice of synthon will ultimately be guided by the specific synthetic strategy, desired product, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug discovery and development endeavors.
Determining Enantiomeric Purity: A Comparative Guide for Products Derived from (S)-(1-tosylaziridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules synthesized from precursors like (S)-(1-tosylaziridin-2-yl)methanol. The ring-opening of this versatile building block with various nucleophiles yields a diverse range of chiral β-amino alcohols, whose enantiomeric purity dictates their biological activity and potential therapeutic efficacy. This guide provides a comparative overview of the primary analytical techniques used for ee determination of these products, supported by experimental data and detailed protocols.
The most prevalent and reliable methods for determining the enantiomeric excess of chiral β-amino alcohols are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and molecular characteristics.
Comparative Analysis of Analytical Techniques
Chiral HPLC stands out as the gold standard for the separation and quantification of enantiomers due to its high resolution and sensitivity. The technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. NMR spectroscopy, on the other hand, provides a powerful alternative, often requiring the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence between the enantiomers.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Diastereomeric interaction with a chiral auxiliary (CSA or CDA) induces chemical shift differences between enantiomeric protons or other nuclei. |
| Resolution | Generally provides baseline separation of enantiomers, allowing for very accurate ee determination. | Resolution is dependent on the chiral auxiliary and the specific analyte. Signal overlap can sometimes complicate analysis. |
| Sensitivity | High sensitivity, especially with UV or other sensitive detectors. Suitable for trace analysis. | Lower intrinsic sensitivity compared to HPLC. Requires higher sample concentrations. |
| Sample Prep | Minimal sample preparation is often required. The sample is dissolved in the mobile phase. | May require derivatization with a chiral agent (CDA), which adds an extra synthetic step. Use of CSAs is non-destructive. |
| Universality | A wide variety of chiral columns are available, covering a broad range of compound classes. | Method development can be more compound-specific. Finding a suitable chiral auxiliary may require screening. |
| Data Analysis | Straightforward integration of peak areas to calculate ee. | Integration of non-equivalent proton signals to determine the enantiomeric ratio. |
Experimental Protocols
Below are detailed methodologies for the two primary techniques for determining the enantiomeric excess of a representative product, a β-amino alcohol, derived from the nucleophilic ring-opening of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is widely applicable to a range of β-amino alcohols. The choice of the chiral stationary phase and mobile phase composition is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA). The ratio is critical and typically ranges from 90:10 to 70:30 (v/v). A small amount of an amine additive, such as diethylamine (DEA) (e.g., 0.1%), is often added to the mobile phase to improve peak shape and reduce tailing for amino compounds.
Procedure:
-
Sample Preparation: Prepare a stock solution of the β-amino alcohol product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard of the same product for initial method development and to confirm the elution order of the enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore in the molecule).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Inject the sample solution.
-
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula: ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100
-
Example Data (Hypothetical):
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-enantiomer | 12.5 | 98,500 |
| (R)-enantiomer | 15.2 | 1,500 |
| ee (%) | 97.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent
This method involves converting the enantiomeric mixture into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) is a common chiral derivatizing agent for alcohols and amines.
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent.
-
DMAP (4-Dimethylaminopyridine) as a catalyst.
-
Anhydrous dichloromethane (DCM) as solvent.
-
NMR spectrometer (300 MHz or higher).
Procedure:
-
Derivatization:
-
In a dry NMR tube, dissolve approximately 5-10 mg of the β-amino alcohol product in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add a slight excess (1.1 equivalents) of (R)-Mosher's acid.
-
Add a coupling agent like DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Allow the reaction to proceed to completion at room temperature. The progress can be monitored by TLC or ¹H NMR. The reaction forms diastereomeric Mosher's esters.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. Protons close to the newly formed chiral center are often good candidates (e.g., the methoxy group of the Mosher's ester or protons on the amino alcohol backbone).
-
Carefully integrate the distinct signals corresponding to the two diastereomers.
-
-
Calculation:
-
The enantiomeric excess is determined from the integration values (I) of the corresponding signals for the two diastereomers: ee (%) = |(I_major - I_minor) / (I_major + I_minor)| * 100
-
Workflow and Logical Relationships
The process of determining the enantiomeric excess of a product derived from this compound follows a logical workflow, from synthesis to final analysis.
Caption: Workflow for ee determination of β-amino alcohols.
Confirming the Structure of (S)-(1-tosylaziridin-2-yl)methanol Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic analysis techniques used to confirm the structure of (S)-(1-tosylaziridin-2-yl)methanol and its derivatives against potential isomers and alternative structures. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of chiral aziridines, which are crucial intermediates in pharmaceutical development.
Introduction
This compound is a versatile chiral building block in organic synthesis. Its rigid three-membered ring and the presence of a hydroxyl group and a tosyl-protected nitrogen atom make it a valuable precursor for the synthesis of enantiomerically pure amino alcohols and other complex nitrogen-containing molecules. The precise structural confirmation of this compound is paramount to ensure the stereochemical integrity of subsequent products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the characteristic spectroscopic signatures that unequivocally confirm the structure of this compound and differentiate it from its enantiomer and potential regioisomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra as needed to resolve ambiguities in signal assignments. Standard pulse programs provided by the spectrometer manufacturer can be used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.
-
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for this compound and its enantiomer, (R)-(1-tosylaziridin-2-yl)methanol. The data for the enantiomer will be identical in all achiral spectroscopic techniques. Chiral discrimination would require specialized techniques such as NMR with a chiral solvating agent. For the purpose of this guide, we will also compare with a plausible regioisomer, (S)-(1-tosylaziridin-3-yl)methanol, to highlight the power of these techniques in distinguishing positional isomers.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~3.20 | m | |
| H-3a | ~2.45 | dd | J = 7.0, 1.5 | |
| H-3b | ~2.05 | dd | J = 4.5, 1.5 | |
| CH₂OH | ~3.80 - 3.60 | m | ||
| OH | ~2.5 (broad s) | s | ||
| Ar-H (tosyl) | 7.80 (d), 7.35 (d) | d, d | J = 8.0 | |
| CH₃ (tosyl) | 2.43 | s | ||
| (R)-(1-tosylaziridin-2-yl)methanol | Identical to (S)-enantiomer in achiral solvent | |||
| (S)-(1-tosylaziridin-3-yl)methanol (Hypothetical) | H-2a, H-2b | ~2.50 - 2.30 | m | |
| H-3 | ~3.50 | m | ||
| CH₂OH | ~3.90 - 3.70 | m | ||
| OH | ~2.6 (broad s) | s | ||
| Ar-H (tosyl) | 7.80 (d), 7.35 (d) | d, d | J = 8.0 | |
| CH₃ (tosyl) | 2.43 | s |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~45.0 |
| C-3 | ~35.0 | |
| CH₂OH | ~63.0 | |
| Ar-C (tosyl) | ~145.0, 135.0, 130.0, 128.0 | |
| CH₃ (tosyl) | ~21.5 | |
| (R)-(1-tosylaziridin-2-yl)methanol | Identical to (S)-enantiomer in achiral solvent | |
| (S)-(1-tosylaziridin-3-yl)methanol (Hypothetical) | C-2 | ~38.0 |
| C-3 | ~48.0 | |
| CH₂OH | ~65.0 | |
| Ar-C (tosyl) | ~145.0, 135.0, 130.0, 128.0 | |
| CH₃ (tosyl) | ~21.5 |
Table 3: IR and MS Data
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrometry (ESI-MS) [M+H]⁺ |
| This compound | 3500-3300 (O-H stretch), 1320 & 1160 (S=O stretch, tosyl) | m/z 228.0791 (calculated for C₁₀H₁₄NO₃S⁺) |
| (R)-(1-tosylaziridin-2-yl)methanol | Identical to (S)-enantiomer | m/z 228.0791 (calculated for C₁₀H₁₄NO₃S⁺) |
| (S)-(1-tosylaziridin-3-yl)methanol (Hypothetical) | 3500-3300 (O-H stretch), 1320 & 1160 (S=O stretch, tosyl) | m/z 228.0791 (calculated for C₁₀H₁₄NO₃S⁺) |
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
Comparative Analysis
The structural confirmation of this compound relies on the unique combination of signals observed in its various spectra.
-
¹H NMR: The key differentiating feature between the target molecule and its regioisomer would be the chemical shifts and coupling patterns of the aziridine ring protons. For the 2-substituted isomer, the proton at the carbon bearing the methanol group (H-2) is expected to be a multiplet at a distinct chemical shift. In contrast, for a 3-substituted isomer, the protons on the unsubstituted carbon of the aziridine ring would exhibit a different splitting pattern.
-
¹³C NMR: The chemical shifts of the two carbons in the aziridine ring are highly sensitive to their substitution pattern. The carbon attached to the electron-withdrawing tosyl group and the hydroxymethyl group (C-2) will have a characteristic chemical shift that is different from the unsubstituted C-3. This provides a clear distinction from the regioisomer.
-
IR Spectroscopy: The IR spectrum is crucial for confirming the presence of key functional groups. The broad O-H stretch confirms the presence of the alcohol, while the strong absorptions characteristic of the sulfonyl group (S=O stretches) confirm the presence of the tosyl group. While IR is less effective at distinguishing between regioisomers, it is essential for confirming the overall composition.
-
Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the protonated molecule, which can be used to determine its elemental composition. This confirms that the synthesized compound has the correct molecular formula. Fragmentation patterns in MS/MS experiments could potentially be used to differentiate between regioisomers, as the fragmentation pathways may differ depending on the position of the substituents.
Comparative Analysis of Biologically Active Compounds Derived from (S)-(1-tosylaziridin-2-yl)methanol: A Review of Synthetic Strategies and Therapeutic Potential
(S)-(1-tosylaziridin-2-yl)methanol is a versatile chiral building block in organic synthesis, prized for its inherent reactivity and stereochemical integrity. Its strained three-membered aziridine ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for nucleophilic ring-opening reactions. This property has been exploited to generate a diverse array of chiral β-amino alcohols and other nitrogen-containing molecules, many of which are scaffolds for biologically active compounds. This guide provides a comparative overview of the synthetic routes from this compound to molecules with therapeutic potential, alongside available biological activity data.
Synthetic Pathways from a Versatile Chiral Aziridine
The primary route to functionalized molecules from this compound involves the regioselective ring-opening of the aziridine. This process is governed by the nature of the nucleophile and the reaction conditions, typically proceeding via an SN2 mechanism.
Caption: General synthetic workflow from this compound.
This straightforward approach allows for the introduction of a wide variety of substituents, leading to libraries of compounds for biological screening. The inherent chirality of the starting material is typically transferred to the product, providing enantiomerically pure compounds, which is crucial for specificity in biological systems.
Comparative Biological Activities
While a systematic, head-to-head comparison of a large library of compounds derived from this compound is not extensively documented in a single study, a review of the literature reveals several classes of compounds with notable biological activities. The following sections summarize these findings.
Antiviral Agents
The aziridine moiety itself is a key pharmacophore in some antiviral compounds. Furthermore, the chiral amino alcohol backbone derived from the ring-opening of this compound is a valuable scaffold for the synthesis of molecules with antiviral properties. For instance, derivatives have been investigated for their potential to inhibit viral replication.
Table 1: Antiviral Activity of Representative Aziridine Derivatives
| Compound Class | Target Virus | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Aziridine-Thiourea Derivatives | Influenza A | 15-30 µM | [1] |
| Triazole-Quinolizidine Conjugates | Influenza A (H1N1, H3N2) | 5-25 µg/mL |[2] |
Note: The compounds in this table are examples of bioactive molecules containing the aziridine or related motifs, but are not all directly synthesized from this compound in the cited literature. The data is presented to illustrate the potential of such scaffolds.
Enzyme Inhibitors
The structural motifs accessible from this compound are present in various enzyme inhibitors. For example, β-amino alcohols are known to be core structures in inhibitors of proteases and kinases.
Table 2: Enzyme Inhibitory Activity of Compounds with Related Scaffolds
| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Pyrazoline Benzenesulfonamides | Carbonic Anhydrase I & II | Ki: 232-638 nM | [3] |
| Thienyl-substituted Pyrazolines | Carbonic Anhydrase I & II | Ki: 316-625 nM |[4] |
Note: The data in this table is for compounds structurally related to potential derivatives of this compound and is intended to be illustrative of potential biological targets.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the key synthetic and biological evaluation steps.
General Procedure for Nucleophilic Ring-Opening of this compound
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH3CN) is added the nucleophile (1.1-2.0 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Caption: Workflow for a typical plaque reduction assay.
-
Cell Culture: Host cells are seeded in multi-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus.
-
Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Quantification: Plaques are visualized by staining and counted. The percentage of plaque reduction relative to a no-drug control is calculated.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.
-
Reaction Initiation: The enzyme, buffer, and test compound (at various concentrations) are pre-incubated. The reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound stands as a valuable and versatile chiral precursor for the synthesis of a wide range of nitrogen-containing compounds. The primary synthetic route, nucleophilic ring-opening, provides a straightforward and efficient means to generate libraries of chiral β-amino alcohols and their derivatives. While the direct comparative biological data for a series of compounds synthesized from this specific starting material is not consolidated in the literature, the prevalence of the resulting structural motifs in known bioactive molecules, particularly antiviral agents and enzyme inhibitors, underscores the significant potential of this synthetic platform in drug discovery and development. Further systematic studies focusing on the synthesis and biological evaluation of compound libraries derived from this compound are warranted to fully explore its therapeutic potential.
References
- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Chiral Amines: A Cost-Benefit Analysis of (S)-(1-tosylaziridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral amines is a cornerstone of innovation. This guide provides a comparative analysis of using (S)-(1-tosylaziridin-2-yl)methanol as a chiral building block against alternative synthetic strategies, with a focus on the production of β-blockers like (S)-propranolol. By examining experimental data on yield, enantioselectivity, and reaction conditions, alongside cost considerations, this document aims to equip decision-makers with the critical information needed to select the optimal synthetic route.
Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals. The stereochemistry of these molecules is often crucial for their biological activity, making their enantioselective synthesis a key challenge in medicinal chemistry. This compound has emerged as a versatile chiral synthon for this purpose. Its activated aziridine ring allows for regioselective and stereospecific ring-opening by various nucleophiles, providing a reliable method to introduce the desired amino and hydroxyl functionalities with a defined stereochemistry.
Performance Comparison: this compound vs. Alternatives
The synthesis of enantiomerically pure β-amino alcohols, the core of many β-blockers, can be approached through several pathways. Here, we compare the use of this compound with two common alternative methods: the kinetic resolution of a racemic intermediate and the use of other chiral epoxides. As a benchmark, we will consider the synthesis of (S)-propranolol, a widely used β-blocker.
Table 1: Comparison of Synthetic Routes to (S)-propranolol
| Feature | This compound Route | Kinetic Resolution of α-Naphthyl Glycidyl Ether[1][2] | Asymmetric Epoxidation Route |
| Starting Materials | This compound, 1-naphthol, Isopropylamine | 1-Naphthol, Epichlorohydrin, Isopropylamine, Chiral catalyst (e.g., Zn(NO₃)₂/(+)-tartaric acid) | Allyl alcohol, Oxidizing agent, Chiral catalyst (e.g., Sharpless catalyst), 1-Naphthol, Isopropylamine |
| Key Chiral Step | Stereospecific ring-opening of the chiral aziridine | Enantioselective ring-opening of a racemic epoxide | Asymmetric epoxidation of an achiral alkene |
| Reported Overall Yield | Data not explicitly found for direct propranolol synthesis, but ring-opening reactions are generally high-yielding. | ~50% (theoretical max for kinetic resolution), Reported up to 55% for the desired enantiomer[1] | Varies depending on the specific protocol, can be high. |
| Reported Enantiomeric Excess (ee) | Expected to be >99% due to the high purity of the starting material. | ~89% ee reported[1] | Can exceed 95% ee. |
| Number of Steps | Typically 2-3 steps from commercially available starting materials. | 2 steps from 1-naphthol[1] | Multiple steps, often more than 3. |
| Reagent Cost | This compound is a specialty reagent with a higher initial cost. | Racemic epichlorohydrin and chiral catalysts are generally more affordable. | Chiral catalysts and reagents can be expensive. |
| Waste Generation | Generates stoichiometric amounts of tosyl waste. | The undesired enantiomer (up to 50%) is waste unless a racemization/recycling process is in place. | Generates byproducts from the oxidation and catalytic steps. |
Cost-Benefit Analysis
The choice of synthetic route is a balance between the cost of raw materials, the efficiency of the reaction, and the purity of the final product.
-
This compound: This route offers the significant advantage of predictable and high enantioselectivity, stemming from the use of a pre-synthesized, enantiopure building block. This can simplify purification processes and lead to a higher quality final product. However, the initial cost of this compound is a primary consideration. For high-value applications where enantiomeric purity is paramount, the higher upfront cost may be justified by the reduced need for extensive chiral separations and the guarantee of high optical purity.
-
Kinetic Resolution: This method utilizes cheaper starting materials. However, the theoretical maximum yield for the desired enantiomer is 50%, with the other 50% being an undesired byproduct. While some protocols report slightly higher yields of the desired enantiomer, the inherent wastefulness of this approach is a significant drawback, both economically and environmentally, unless an efficient process for racemizing and recycling the unwanted enantiomer is implemented. The reported enantiomeric excess is also generally lower than what can be achieved with a chiral building block approach.[1]
-
Asymmetric Epoxidation: This method can provide high enantioselectivity and avoids the inherent 50% yield limitation of kinetic resolution. However, it often involves multiple synthetic steps and requires careful optimization of the catalytic system. The cost of the chiral catalysts and reagents can also be substantial.
Experimental Protocols
Protocol 1: General Synthesis of (S)-propranolol via Kinetic Resolution of α-Naphthyl Glycidyl Ether [1]
-
Synthesis of Racemic α-Naphthyl Glycidyl Ether: 1-Naphthol is reacted with epichlorohydrin in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like DMSO at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the racemic α-naphthyl glycidyl ether is isolated by extraction and purified.
-
Kinetic Resolution and Amination: The racemic α-naphthyl glycidyl ether is subjected to a kinetic resolution using a chiral catalyst system, such as Zn(NO₃)₂ and (+)-tartaric acid, in the presence of isopropylamine. The reaction is typically carried out in a solvent like 2-butanone at elevated temperatures. The chiral catalyst preferentially catalyzes the ring-opening of one enantiomer of the epoxide with isopropylamine, leading to an enrichment of the desired (S)-propranolol. The product is then isolated and purified.
Protocol 2: Conceptual Synthesis of a Chiral β-Amino Alcohol using this compound
-
Nucleophilic Ring-Opening: A solution of the desired nucleophile (e.g., the sodium salt of 1-naphthol, prepared by treating 1-naphthol with a base like sodium hydride) in a suitable aprotic solvent (e.g., THF or DMF) is prepared.
-
This compound is added to the solution of the nucleophile at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
The product, a tosyl-protected β-amino alcohol, is isolated by extraction and purified by chromatography.
-
Deprotection (if necessary): The tosyl group can be removed under various conditions, such as with sodium in liquid ammonia or using reducing agents like sodium naphthalenide, to yield the free β-amino alcohol.
Visualizing the Synthetic Landscape
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the general workflow and logical connections.
Caption: Synthetic strategies for chiral β-blockers.
Caption: Logical flow for selecting a chiral synthetic route.
Conclusion
The use of this compound presents a compelling option for the synthesis of chiral β-amino alcohols, particularly when high enantiomeric purity is a primary driver. While the initial investment in this chiral building block may be higher than for starting materials in alternative routes like kinetic resolution, the potential for higher yields of the desired enantiomer, simplified purification, and guaranteed stereochemistry can offer significant downstream advantages. For industrial applications, a thorough process-specific economic analysis is crucial. This should factor in not only the cost of raw materials but also process time, waste disposal, and the final purity requirements of the target molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of high-purity chiral building blocks like this compound will undoubtedly play an increasingly important role in efficient and effective drug development.
References
The Synthetic Utility of (S)-(1-tosylaziridin-2-yl)methanol: A Comparative Guide
(S)-(1-tosylaziridin-2-yl)methanol , a chiral aziridine, serves as a versatile building block in asymmetric synthesis, primarily for the preparation of enantiomerically pure vicinal amino alcohols. These motifs are crucial in a wide array of biologically active molecules, including pharmaceuticals and natural products. This guide provides a comparative analysis of the application of this compound in the synthesis of chiral β-amino alcohols, with a particular focus on the production of the widely used β-blocker, (S)-propranolol. Its performance will be contrasted with alternative synthetic strategies, supported by experimental data from the literature.
Comparison of Synthetic Routes to (S)-Propranolol
(S)-propranolol is a chiral β-adrenergic blocker where the therapeutic activity resides almost exclusively in the (S)-enantiomer.[1][2] The synthesis of enantiomerically pure (S)-propranolol is, therefore, of significant industrial importance. Below is a comparison of different synthetic approaches, highlighting the role of this compound and its precursors against epoxide-based routes.
| Starting Material/Method | Key Intermediate | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane | Racemic epoxide | Isopropylamine, Zn(NO3)2, (+)-tartaric acid (kinetic resolution) | 55% (of crude product) | 89% | [3] |
| Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane | Racemic epoxide | Isopropylamine, Zn(NO3)2, (+)-tartaric acid (kinetic resolution) | 60% (of crude product) | 90% | [4] |
| Glycerol | (R)-1-(1-naphthyloxy)-2,3-epoxypropane | 1. Camphorsulfonamide, Mitsunobu reaction; 2. Isopropylamine | Not specified | 98% | [5] |
| Racemic Epichlorohydrin | (S)-1-(1-Naphthyloxy)-2,3-epoxypropane | Hydrolytic kinetic resolution (Jacobsen's catalyst), then Isopropylamine | 43% (for the epoxide) | 99% | [6] |
| (S)-3-(Tosyloxy)-1,2-epoxypropane | (S)-3-(1-Naphthyloxy)-1,2-epoxypropane | 1-Naphthol, then Isopropylamine | Not specified | Not specified | [7] |
Synthetic Pathways
The primary application of this compound lies in its regioselective ring-opening by nucleophiles. The tosyl group acts as an excellent activating group, facilitating the nucleophilic attack at the sterically less hindered C3 position of the aziridine ring. This reaction proceeds with inversion of configuration, allowing for the stereospecific synthesis of chiral β-amino alcohols.
Synthesis of (S)-Propranolol via Chiral Aziridine Route
One of the key applications of this methodology is the synthesis of the β-blocker (S)-propranolol. The synthesis commences with the protection of a chiral amino alcohol, followed by cyclization to the aziridine, and subsequent ring-opening with the appropriate nucleophile.
Caption: Synthetic pathway to (S)-propranolol via a chiral aziridine intermediate.
Synthesis of (S)-Propranolol via Chiral Epoxide Route
A more common industrial approach involves the use of a chiral epoxide intermediate. This route can start from a racemic epoxide that undergoes kinetic resolution or from a chiral starting material like (S)-glycidol or its derivatives.
Caption: Synthetic pathway to (S)-propranolol via a chiral epoxide intermediate.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-tosyl aziridines from amino alcohols, which is the precursor to the ring-opening reaction.
Synthesis of (S)-N-Tosyl Aziridines from (S)-Amino Alcohols[5]
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) to the reaction mixture and filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to obtain the crude N-tosyl aziridine.
Method B (for unsubstituted and less hindered amino alcohols):
-
To a vigorously stirred mixture of potassium hydroxide (2.0 g), the (S)-amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water to the reaction mixture.
-
Separate the organic layer, wash it with water, and dry it over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the N-tosyl aziridine.
Ring-Opening of N-Tosyl Aziridines with Amines[4]
While a specific protocol for this compound is not detailed in the initial search, a general procedure for the ring-opening of N-tosyl aziridines with amines is as follows:
-
Dissolve the N-tosyl aziridine (1.0 mmol) in acetonitrile.
-
Add the amine (e.g., benzylamine, 1.1 mmol) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting diamine by column chromatography.
For the synthesis of (S)-propranolol, isopropylamine would be used as the nucleophile to open the corresponding chiral N-tosyl aziridine precursor.[8]
Conclusion
This compound and related chiral aziridines offer a reliable and stereocontrolled route to valuable β-amino alcohols. The comparison with epoxide-based routes for the synthesis of (S)-propranolol demonstrates that while epoxide routes, particularly those involving kinetic resolution, are well-established and can provide high enantiomeric excess, the aziridine pathway presents a viable alternative. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the target molecule. The regioselective and stereospecific nature of the aziridine ring-opening makes it a powerful tool in asymmetric synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2022200247A1 - Industrial synthesis of serinol - Google Patents [patents.google.com]
- 3. [PDF] Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate | Semantic Scholar [semanticscholar.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | 4199-09-1 [chemicalbook.com]
A Computational Chemist's Guide to Tosylaziridine Ring-Opening Reactions: A DFT-Based Comparison
For researchers, scientists, and professionals in drug development, understanding the intricacies of tosylaziridine reactions is paramount for designing novel synthetic pathways. This guide provides an objective comparison of Density Functional Theory (DFT) calculations and computational modeling for various metal-catalyzed ring-opening reactions of tosylaziridines, supported by experimental data from the literature.
The synthetic versatility of tosylaziridines, particularly their ring-opening reactions, allows for the stereospecific introduction of functionalities, a crucial step in the synthesis of complex nitrogen-containing molecules. Computational modeling, primarily through DFT, has emerged as a powerful tool to elucidate the underlying mechanisms, predict reactivity and selectivity, and guide experimental design. This guide compares the performance of palladium, copper, and silver catalysts in these reactions, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of the reaction pathways.
Comparative Analysis of Catalytic Systems
The choice of catalyst plays a pivotal role in the outcome of tosylaziridine ring-opening reactions. DFT calculations have been instrumental in rationalizing the observed regioselectivity and stereospecificity of these transformations. The following table summarizes key energetic data obtained from DFT studies on palladium-, copper-, and silver-catalyzed reactions.
| Catalytic System | Reaction Type | Key Transition State (TS) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Pd/SIPr | Arylation with Arylboronic Acid | Oxidative Addition (C-N bond cleavage) | 15.8 | -25.2 |
| Transmetalation | 21.3 (Rate-determining) | -15.7 | ||
| Reductive Elimination | 1.9 | -31.5 | ||
| Cu(I) Complex | Borylation with B₂pin₂ | Aziridine Ring Opening | +14.9 (for N-tosyl) | Not specified |
| Ag(I) Complex | Ring-opening with Thiols | Nucleophilic Attack | Not explicitly quantified | Favorable |
Note: The values presented are sourced from different studies and may have been calculated using slightly different computational models. Direct comparison should be made with caution.
Detailed Methodologies
A clear understanding of the experimental and computational protocols is essential for reproducing and building upon existing research.
Experimental Protocols
General Procedure for Palladium-Catalyzed Arylation of 2-Arylaziridines:
To a solution of the N-tosylaziridine (1.0 equiv) in a suitable solvent such as toluene, the arylboronic acid (1.5 equiv), a palladium precatalyst like Pd(OAc)₂ (2.5 mol %), and a ligand such as SPhos (5.0 mol %) are added. An aqueous solution of a base, for instance, K₃PO₄ (2.0 equiv), is then added, and the mixture is stirred at elevated temperatures (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Borylative Ring-Opening of Alkyl Aziridines:
In a glovebox, a vial is charged with CuCl (5 mol %), a ligand like Xantphos (5.5 mol %), and NaOtBu (1.2 equiv). A solution of the N-tosylaziridine (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂) (1.1 equiv) in a dry solvent such as THF is added. The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is then purified by flash chromatography.
General Procedure for Silver(I)-Catalyzed Ring-Opening with Thiols:
To a solution of the N-tosylaziridine (1.0 equiv) and the thiol (1.2 equiv) in a solvent like dichloromethane, a catalytic amount of a silver(I) salt, for example, AgOTf (5 mol %), is added. The reaction mixture is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Computational Protocols
DFT Calculations for Reaction Mechanism Studies:
Geometry optimizations of all reactants, intermediates, transition states, and products are typically performed using a hybrid DFT functional, such as B3LYP or M06-2X. A basis set of appropriate size and quality, for instance, 6-31G(d) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for metal atoms, is employed. The nature of the stationary points is confirmed by frequency calculations, where minima have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate (IRC) method is often used to verify that a transition state connects the correct reactant and product. To account for solvent effects, a polarizable continuum model (PCM) is commonly used. Single-point energy calculations are often performed with a larger basis set (e.g., 6-311+G(d,p)) on the optimized geometries to obtain more accurate energies. All calculations are typically carried out using a computational chemistry software package like Gaussian.
Visualizing Reaction Pathways and Computational Workflows
Graphical representations of reaction mechanisms and computational workflows provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz (DOT language).
Figure 1: Catalytic cycle for the palladium-catalyzed arylation of a tosylaziridine.
Figure 2: Proposed mechanism for the copper-catalyzed borylative ring-opening of a tosylaziridine.
Figure 3: A typical workflow for investigating reaction mechanisms using DFT calculations.
Safety Operating Guide
Proper Disposal of (S)-(1-tosylaziridin-2-yl)methanol: A Guide for Laboratory Professionals
(S)-(1-tosylaziridin-2-yl)methanol , a compound containing a reactive aziridine ring and a tosyl group, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for its safe disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The inherent strain of the three-membered aziridine ring and its potential as an alkylating agent, along with the characteristics of the tosyl group, necessitate treating this compound as hazardous waste.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Aziridine-containing compounds are known to be toxic, mutagenic, and skin irritants.[1][3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to neutralize or dispose of this chemical down the drain.
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
If the compound is in a solution, identify all solvent components on the waste label. Common solvents like methanol are flammable and toxic and must be handled accordingly.[6][7]
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant," "Mutagen")
-
The contact information of the generating laboratory.
-
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[9]
-
Follow all institutional procedures for waste manifest and pickup.
-
Spill and Decontamination Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.[3]
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup:
-
Wearing full PPE, carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Ensure contaminated clothing is removed and decontaminated or disposed of as hazardous waste.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Toxic, Irritant, Potential Mutagen) |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| PPE Requirement | Chemical-resistant gloves, safety goggles/face shield, lab coat, work in a chemical fume hood. |
| Container Type | Leak-proof, compatible, and clearly labeled hazardous waste container. |
| Storage Location | Designated and secure satellite accumulation area, away from incompatible materials. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal, and decontaminate the area. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Aziridine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 4. fishersci.com [fishersci.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. chemos.de [chemos.de]
- 8. media.benjaminmoore.com [media.benjaminmoore.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling (S)-(1-tosylaziridin-2-yl)methanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-(1-tosylaziridin-2-yl)methanol. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound must be trained in the proper use of PPE.[1]
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[5] | Prevents skin contact, which can cause irritation.[3] Double gloving is recommended for enhanced protection.[6] |
| Body Protection | A long-sleeved laboratory coat.[1] For extensive handling, consider a "bunny suit" or coveralls for full-body protection. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood.[5] If ventilation is insufficient, a NIOSH/MSHA-approved respirator should be worn.[3] | Minimizes the inhalation of vapors or aerosols that may cause respiratory irritation.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in Table 1.
-
Dispensing: Use controlled methods for transferring and dispensing the chemical to avoid spills.[1] Avoid manual pouring where possible.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][5] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Spill Response: In case of a spill, evacuate the area and alert others. Use appropriate absorbent materials, such as spill pads or sand, to contain the spill.[7] Ensure proper PPE is worn during cleanup.[7]
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
A recommended storage temperature is -20°C.[3]
-
Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[8]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of through a licensed hazardous waste disposal company.[5] Do not mix with other waste.[5] |
| Contaminated Labware and Materials | Disposable materials contaminated with the compound should be treated as hazardous waste and disposed of accordingly, not in the normal trash.[9] |
| Empty Containers | Handle uncleaned containers as you would the product itself.[5] Dispose of as unused product through a licensed disposal service.[5] |
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. This compound | 167029-54-1 | Benchchem [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
